(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXLTZQRYJBZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284122 | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-74-2 | |
| Record name | 6270-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Analysis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Compound Overview
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound featuring a benzothiazine core. This structural motif is of significant interest in medicinal chemistry. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| CAS Number | 6270-74-2 |
| Appearance | Pale yellow amorphous powder |
| Melting Point | 180-188 °C |
| Purity | ≥ 98% (HPLC) |
| Synonyms | 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid |
Data sourced from Chem-Impex.[1][2]
Predicted Spectroscopic Data
The following tables present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the spectroscopic analysis of analogous structures reported in scientific literature.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | Carboxylic acid (-COOH) |
| ~10.8 | s | 1H | Amide (-NH) |
| ~7.2-7.8 | m | 4H | Aromatic protons |
| ~4.5 | t | 1H | Methine (-CH) at C2 |
| ~2.8 | d | 2H | Methylene (-CH₂) of acetic acid |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carboxylic acid carbonyl (-COOH) |
| ~165 | Amide carbonyl (-C=O) |
| ~138 | Aromatic quaternary carbon |
| ~128 | Aromatic C-H |
| ~126 | Aromatic C-H |
| ~124 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~115 | Aromatic quaternary carbon |
| ~55 | Methine carbon (-CH) at C2 |
| ~35 | Methylene carbon (-CH₂) of acetic acid |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch (Amide) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1670 | Strong | C=O stretch (Amide) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1400 | Medium | C-O stretch / O-H bend (Carboxylic acid) |
| ~1250 | Medium | C-N stretch |
| ~750 | Strong | C-H out-of-plane bend (Ortho-disubstituted benzene) |
Predicted Mass Spectrum Data
| m/z Value | Interpretation |
| 223.03 | [M]⁺, Molecular ion peak for C₁₀H₉NO₃S |
| 178.04 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 164.02 | [M - CH₂COOH]⁺, Loss of the acetic acid side chain |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a spectral width of approximately 220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shifts relative to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
-
Sample Preparation:
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative, while positive ion mode ([M+H]⁺) can also be used.
-
Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
For accurate mass measurement and elemental composition determination, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
This will allow for the confirmation of the molecular formula.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.
Caption: General workflow for spectroscopic analysis.
References
Physicochemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and crystallographic data of this compound. This compound is a member of the 1,4-benzothiazine class of heterocyclic compounds, which are recognized for their significant and diverse biological activities.
Chemical Identity and Properties
This compound, also known as 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid, is a key heterocyclic compound with potential applications in pharmaceutical development.[1] The core 1,4-benzothiazine structure is a pharmacophore that imparts a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7][8][9][10]
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid | [1] |
| CAS Number | 6270-74-2 | [1] |
| Molecular Formula | C₁₀H₉NO₃S | [1][11] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | Pale yellow amorphous powder | [1] |
| Melting Point | 180-188 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0-8°C | [1] |
Crystallographic and Structural Data
The compound has been characterized in its monohydrate form (C₁₀H₉NO₃S·H₂O) using single-crystal X-ray diffraction.[2][3] This analysis provides precise details about its three-dimensional structure.
Table 2: Crystallographic Data for this compound monohydrate
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S·H₂O | [2][3] |
| Molecular Weight | 241.26 g/mol | [2][3] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Dimensions | a = 7.5897(1) Åb = 9.2208(2) Åc = 15.6701(3) Åβ = 94.336(1)° | [2][3] |
| Unit Cell Volume | 1093.50(3) ų | [2][3] |
| Molecules per Unit Cell (Z) | 4 | [2][3] |
| Density (calculated) | 1.465 Mg/m³ | [3] |
| Melting Point (single crystal) | 338 K (65 °C) | [2] |
In the solid state, the thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[2][3] The crystal structure is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following protocols are based on published literature.
A common route to obtaining the title compound is through the hydrolysis of its corresponding ethyl ester.
Experimental Workflow:
Methodology:
-
A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[2]
-
The resulting mixture is stirred at room temperature for 24 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is poured into water and acidified with 4 M HCl.[2]
-
The acidification results in the formation of this compound as a colorless solid precipitate.[2]
-
For crystallographic analysis, single crystals can be obtained by slow evaporation of a dichloromethane solution of the product.[2]
An alternative synthesis involves the condensation of 2-aminothiophenol with maleic anhydride.
Experimental Workflow:
Methodology:
-
The condensation of 2-aminothiophenol with maleic anhydride yields 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid.[4]
-
This product can be further reacted, for example, with thionyl chloride to produce (2H)-oxo-3,3a-dihydrofuro[3,2-b][2][4]-benzothiazine, which serves as an intermediate for creating various amide derivatives.[4]
Biological Context and Potential
The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry. Molecules containing this core structure have demonstrated a wide array of biological activities.[2][3] These include:
-
Anti-inflammatory Effects [6]
-
Neuroprotective Potential [7]
-
Aldose Reductase Inhibition , relevant for diabetic complications.[9]
-
Acetylcholinesterase Inhibition , a target in Alzheimer's disease treatment.[10]
While the broader class of benzothiazines is well-studied, the specific signaling pathways and molecular targets of this compound itself require further dedicated investigation. Its structural features make it a valuable candidate for further research and development in the therapeutic areas mentioned above.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 11. 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid | C10H9NO3S | CID 645976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Crystal Structure of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid and its Isomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed overview of the structural chemistry of acetic acid derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine. The 1,4-benzothiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the benzothiazine ring system is critical for its pharmacological profile.
This document focuses on (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. However, a comprehensive search of publicly available crystallographic databases reveals that a crystal structure for this specific isomer has not been reported. In its place, this guide presents a detailed crystallographic analysis of its close structural isomer, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate , for which high-quality single-crystal X-ray diffraction data is available. The key structural difference is the attachment point of the acetic acid moiety: at the C2 carbon in the requested compound versus the N4 nitrogen in the documented isomer.
This guide provides basic chemical data for the requested 2-yl isomer, a plausible synthetic route, and a comprehensive analysis of the 4-yl isomer, including data tables, experimental protocols, and visualizations to serve as a valuable reference for researchers in the field.
This compound: Overview and Synthesis
While the crystal structure is not available, basic physicochemical data for the target compound has been compiled.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| CAS Number | 6270-74-2 |
| Appearance | Pale yellow amorphous powder |
| Melting Point | 180-188 °C |
Plausible Synthesis Pathway
A common and effective method for the synthesis of 2-substituted-2H-benzo[b][1][2]thiazin-3(4H)-ones involves the condensation of 2-aminothiophenol with a suitable electrophilic partner. For the target compound, a plausible route is the reaction of 2-aminothiophenol with maleic anhydride. This reaction would proceed via a Michael addition of the thiol group to the activated double bond of the anhydride, followed by intramolecular cyclization via amide bond formation to yield the desired product.
Caption: Plausible synthesis route for the target compound.
Crystal Structure Analysis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate
The following sections provide a detailed analysis of the N-substituted isomer, which serves as a valuable structural analogue. The data is derived from the study published in Acta Crystallographica Section E: Crystallographic Communications.[1][3]
Crystallographic Data
The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃S·H₂O |
| Formula Weight | 241.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5897 (1) |
| b (Å) | 9.2208 (2) |
| c (Å) | 15.6701 (3) |
| β (°) | 94.336 (1) |
| Volume (ų) | 1093.50 (3) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calc) (Mg/m³) | 1.465 |
Data Collection and Refinement
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².
| Parameter | Value |
| Diffractometer | Bruker SMART APEXII CCD |
| Reflections collected | 25955 |
| Independent reflections | 4859 |
| R_int | 0.036 |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.128 |
| Goodness-of-fit (S) | 0.83 |
| Data / restraints / parameters | 4859 / 0 / 157 |
| Largest diff. peak/hole (e Å⁻³) | 0.54 / -0.26 |
Molecular and Crystal Structure
The asymmetric unit contains one molecule of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid and one water molecule.[1] The heterocyclic thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][3]
The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The water molecule plays a crucial role, acting as a bridge linking adjacent benzothiazine molecules. Specifically, an O—H···O hydrogen bond connects the carboxylic acid and water molecules.[1] This network of O—H···O and C—H···O interactions extends into a three-dimensional architecture.[1][3]
Caption: Intermolecular hydrogen bonding network in the 4-yl isomer crystal.
Hydrogen Bond Geometry
The hydrogen bond parameters are crucial for understanding the stability and conformation of the crystal lattice.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| O(2)—H(1O2)···O(1W) | 0.84 | 1.80 | 2.635(2) | 171 |
| O(1W)—H(1W1)···O(1) | 0.85 | 1.93 | 2.766(2) | 168 |
| O(1W)—H(2W1)···O(3) | 0.85 | 1.98 | 2.810(2) | 165 |
| C(2)—H(2A)···O(1W) | 0.99 | 2.58 | 3.498(2) | 154 |
| C(9)—H(10A)···O(2) | 0.99 | 2.60 | 3.490(2) | 150 |
Experimental Protocols
The following protocols are for the synthesis and crystallization of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate .[1]
Synthesis
-
Saponification: A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).
-
Reaction: The resulting mixture is stirred at room temperature for 24 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is poured into water and acidified with 4 M HCl.
-
Isolation: The resulting colorless solid product, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, is collected.
Crystallization
Single crystals suitable for X-ray diffraction analysis are obtained by the slow evaporation of a dichloromethane solution of the synthesized acid. The reported melting point of the crystals is 338 K.[1]
References
Biological Activity Screening of Novel Benzothiazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of novel benzothiazine derivatives. Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the experimental protocols for key biological assays, presents quantitative activity data in a structured format, and visualizes relevant biological pathways and workflows.
Synthesis of Novel Benzothiazine Derivatives
The synthesis of novel benzothiazine derivatives is a crucial first step in their biological evaluation. A variety of synthetic routes have been developed to create diverse libraries of these compounds. Below is a representative protocol for the synthesis of 1,4-benzothiazine derivatives.
General Synthesis Protocol for 1,4-Benzothiazine Derivatives
A common and effective method for the synthesis of 1,4-benzothiazines involves the condensation reaction between 2-aminothiophenol and a suitable carbonyl compound, such as a β-ketoester or a chalcone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Addition of Reactants: To the stirred solution, add the appropriate carbonyl compound (1 equivalent).
-
Catalyst (if required): In some reactions, a catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is filtered, washed with a cold solvent (e.g., ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the synthesized benzothiazine derivative is confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Anticancer Activity Screening
The evaluation of the anticancer potential of novel benzothiazine derivatives is a primary focus of many research efforts. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazine derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel benzothiazole and quinobenzothiazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4d | C6 (Rat brain glioma) | 0.03 | [1] |
| 4e | A549 (Human lung adenocarcinoma) | 0.03 | [1] |
| 4h | C6 (Rat brain glioma) | 0.03 | [1] |
| 2a | SNB-19 (Human glioblastoma) | 0.23 - 2.1 | [2] |
| 2e | SNB-19 (Human glioblastoma) | 56.6 | [2] |
| 2f | SNB-19 (Human glioblastoma) | 30.5 | [2] |
| 2g | SNB-19 (Human glioblastoma) | 27.6 | [2] |
| 2j | SNB-19 (Human glioblastoma) | 28.7 | [2] |
| 4g | HT-1376 (Bladder carcinoma) | 26.51 | [3] |
| Cisplatin | A549 (Human lung adenocarcinoma) | 0.06 | [1] |
| Cisplatin | C6 (Rat brain glioma) | 0.03 | [1] |
| Cisplatin | HT-1376 (Bladder carcinoma) | 14.85 | [3] |
Antimicrobial Activity Screening
Benzothiazine derivatives have also shown promise as antimicrobial agents. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Broth Microdilution Method Protocol
Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. Add 50 µL of the stock solution of the benzothiazine derivative to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A known antibiotic (e.g., streptomycin, ampicillin) can be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazine and benzothiazole derivatives against selected microbial strains.[4][5]
| Compound ID | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Enterococcus faecalis (mg/mL) | Reference |
| 31 | 25-600 | 100-500 | - | [4] |
| 33 | 25-600 | 100-500 | - | [4] |
| 38 | 25-600 | 100-500 | - | [4] |
| 43 | 25-600 | 100-500 | - | [4] |
| 45 | 25-600 | 100-500 | - | [4] |
| 50 | 25-600 | 100-500 | - | [4] |
| 53 | - | 100-500 | - | [4] |
| 55 | 25-600 | 100-500 | - | [4] |
| 58 | 25-600 | 100-500 | - | [4] |
| 60 | 25-600 | 100-500 | - | [4] |
| 63 | 25-600 | 100-500 | - | [4] |
| 68 | 25-600 | 100-500 | - | [4] |
| 6g | - | - | 0.00975 | [5] |
| 7d | - | - | <0.00975 | [5] |
| 7f | - | - | <0.00975 | [5] |
| 7g | - | - | <0.00975 | [5] |
| Streptomycin | 12.5 | 12.5 | - | [4] |
| Povidone Iodine | - | - | 1.56-6.25 | [5] |
Enzyme Inhibition Screening
Certain benzothiazine derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) Protocol
Principle: This colorimetric method measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel)
-
-
Assay in 96-Well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of benzothiazine derivative solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-37°C.
-
Initiation of Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Data
The following table shows the IC₅₀ values of some benzothiazine derivatives against acetylcholinesterase.[6][7]
| Compound ID | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrylcholinesterase (BChE) IC₅₀ (µM) | Reference |
| 3i | 0.027 | >10 | [6] |
| 3j | 0.025 | >10 | [6] |
| M2 | 40.01 | 1.38 | [7] |
| M13 | 5.03 | 1.21 | [7] |
| Donepezil | 0.021 | - | [6] |
Signaling Pathway Analysis
Understanding the mechanism of action of bioactive compounds often involves investigating their effects on cellular signaling pathways. For anticancer agents, the EGFR/Akt/ERK pathway is a critical regulator of cell proliferation, survival, and migration.
Western Blotting Protocol for Akt and ERK Signaling
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., phosphorylated and total Akt and ERK).
Experimental Protocol:
-
Cell Lysis: Treat cancer cells with the benzothiazine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing Cellular Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the screening of benzothiazine derivatives.
Caption: A generalized workflow for the synthesis of novel benzothiazine derivatives.
Caption: The overall workflow for screening the biological activities of new compounds.
References
- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 2. Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives [mdpi.com]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Mechanism of Action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: A Technical Overview
For Immediate Release
[City, State] – [Date] – The therapeutic potential of novel heterocyclic compounds is a burgeoning area of research in drug discovery and development. Among these, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a derivative of the 1,4-benzothiazine scaffold, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific literature concerning its mechanism of action, drawing upon existing experimental data and highlighting areas for future investigation.
Introduction to 1,4-Benzothiazine Derivatives
The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties. These include antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities.[1][2][3] The specific compound, this compound, is noted for its potential in pharmaceutical development, particularly in the synthesis of novel antibacterial and antifungal agents.[4] It is also utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.[4]
Synthesis and Chemical Profile
The synthesis of this compound is typically achieved through the condensation of 2-aminothiophenol with maleic anhydride.[1] This reaction yields the target molecule, which is characterized by a benzothiazine core with an acetic acid moiety at the 2-position. The compound's stability and solubility contribute to its utility in medicinal chemistry as a lead compound for the development of new therapeutics.[4]
A related compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, has been synthesized and its crystal structure elucidated.[5][6] In this isomer, the acetic acid group is attached to the nitrogen atom at the 4-position.
Postulated Mechanisms of Action
While the precise mechanism of action for this compound is not yet fully elucidated, research on related benzothiazine and benzothiadiazine derivatives provides insights into potential biological targets.
Aldose Reductase Inhibition
A series of novel benzothiadiazine 1,1-dioxide derivatives bearing an N4-acetic acid group have been identified as potent and selective aldose reductase inhibitors.[7][8] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibitory activity of these compounds, with IC50 values in the nanomolar to low micromolar range, suggests that this compound may also target this enzyme.[7] Molecular docking studies of these inhibitors have highlighted the importance of the acetic acid group for binding to the enzyme's active site.[7][8]
Acetylcholinesterase Inhibition
Recent studies have explored 2H-benzo[b][5][6]thiazin-3(4H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9] Molecular docking simulations of these compounds have revealed interactions with key amino acid residues in the active site of AChE, such as π-π stacking with the indole ring of Trp286 and hydrogen bonding with Ser293 and Phe295.[9] The structural similarity of this compound to these inhibitors suggests it could also exhibit anticholinesterase activity.
Peptide Deformylase Inhibition
Structurally related 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[4][5][10]thiadiazin-3-yl)-N-hydroxy-acetamides have been investigated as inhibitors of peptide deformylase (PDF), a bacterial enzyme essential for protein synthesis.[11] This makes PDF an attractive target for the development of novel antibacterial agents. While these compounds showed potent PDF inhibition, their antibacterial activity was weak.[11]
Experimental Data
Currently, there is a paucity of specific quantitative data in the public domain detailing the mechanism of action of this compound. The available information primarily focuses on its synthesis and the general biological activities of the broader benzothiazine class.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, standardized assays for the potential targets discussed above can be employed.
General Workflow for Target-Based Screening:
Caption: General workflow for the initial screening and characterization of the mechanism of action.
Signaling Pathways
Given the lack of definitive data on the primary molecular target(s) of this compound, a detailed signaling pathway diagram cannot be constructed at this time. Future research should focus on identifying the direct binding partners of this compound to elucidate its downstream effects on cellular signaling cascades.
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized molecular targets and their corresponding downstream cellular effects.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. While its exact mechanism of action remains to be fully elucidated, preliminary evidence from related compounds suggests potential roles as an inhibitor of aldose reductase, acetylcholinesterase, or peptide deformylase.
Future research should be directed towards:
-
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct molecular targets.
-
Quantitative Biological Evaluation: Determining the potency and selectivity of the compound against a panel of relevant enzymes and receptors.
-
Cell-Based Assays: Assessing the effects of the compound on cellular pathways and functions in relevant disease models.
-
In Vivo Studies: Evaluating the pharmacokinetic properties, efficacy, and safety of the compound in animal models.
A more in-depth understanding of the mechanism of action of this compound will be crucial for its advancement as a potential clinical candidate.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,4-Benzothiazine Core: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of 1,4-benzothiazine compounds, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry. This document provides a detailed overview of their history, synthetic methodologies, diverse biological activities, and the underlying mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved.
Discovery and History: From Natural Pigments to Potent Pharmaceuticals
The story of 1,4-benzothiazines is intertwined with the study of natural pigments. The 1,4-benzothiazine nucleus is a key structural component of pheomelanins , the reddish-brown pigments found in hair and skin.[1][2] The biosynthetic pathway to pheomelanins involves the oxidative cyclization of cysteinyldopas to form 1,4-benzothiazine intermediates, which then polymerize.[2][3] This natural occurrence hinted at the inherent stability and potential biological relevance of this heterocyclic system.
While the broader class of benzothiazines has been known for over a century, with the first synthesis of a 1,2-benzothiazine derivative reported in 1923, the development of 1,4-benzothiazines as therapeutic agents gained significant momentum in the mid-20th century.[4] The structural similarity of the 1,4-benzothiazine core to the phenothiazine scaffold, which forms the basis of many antipsychotic drugs, spurred interest in its potential neuroleptic and other central nervous system activities.[5]
A pivotal moment in the history of 1,4-benzothiazines was the discovery and development of diltiazem in the 1970s. This benzothiazepine (a seven-membered ring analog) demonstrated potent calcium channel blocking activity and became a widely used therapeutic agent for hypertension and angina.[6] The success of diltiazem solidified the importance of the broader benzothiazine and benzothiazepine scaffolds in cardiovascular drug discovery. Since then, extensive research has unveiled a remarkable array of pharmacological properties associated with 1,4-benzothiazine derivatives, establishing them as a versatile and valuable platform for the design of novel therapeutic agents.
Synthetic Methodologies: Building the 1,4-Benzothiazine Scaffold
A variety of synthetic strategies have been developed to construct the 1,4-benzothiazine ring system. The most common and versatile approach involves the use of 2-aminothiophenol as a key starting material.
Classical Synthetic Routes
The condensation of 2-aminothiophenol with various bifunctional electrophiles remains a cornerstone of 1,4-benzothiazine synthesis. Some of the most well-established methods include:
-
Reaction with α-Halo Ketones: The reaction of 2-aminothiophenol with α-halo ketones provides a straightforward route to 2,3-disubstituted-1,4-benzothiazines.[1]
-
Reaction with β-Diketones/β-Ketoesters: Condensation with β-dicarbonyl compounds, often in the presence of an oxidizing agent or under microwave irradiation, yields a variety of substituted 1,4-benzothiazines.[1]
-
Reaction with Maleic Anhydride: This reaction leads to the formation of 2-carboxymethyl-1,4-benzothiazin-3-one, a versatile intermediate for further functionalization.[1]
-
Reaction with Epoxides: The ring-opening of epoxides with 2-aminothiophenol offers a regioselective pathway to 3-hydroxy-1,4-benzothiazine derivatives.[7]
Modern and Greener Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green" approaches often involve the use of milder reaction conditions, environmentally benign solvents, and catalysts. Examples include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 1,4-benzothiazines.
-
Ultrasound-Promoted Reactions: Sonication provides an alternative energy source for promoting the cyclization reactions, often leading to higher yields in shorter reaction times.[8]
-
Catalytic Methods: The use of various catalysts, including nanocatalysts and metal-based catalysts, has been explored to enhance the efficiency and selectivity of 1,4-benzothiazine synthesis.[9]
The general synthetic workflow for the preparation of 1,4-benzothiazines from 2-aminothiophenol is depicted in the following diagram:
Caption: General workflow for 1,4-benzothiazine synthesis.
Diverse Biological Activities and Therapeutic Potential
1,4-Benzothiazine derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1,4-benzothiazine derivatives. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of 1,4-benzothiazines has been extensively investigated. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including those of the lung, colon, and breast. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression, such as the NF-κB pathway.[10][11]
Calcium Channel Blocking and Antihypertensive Activity
As exemplified by diltiazem, benzothiazine and its analogs are potent modulators of calcium channels. By blocking the influx of calcium into cardiac and vascular smooth muscle cells, they induce vasodilation and reduce heart rate, leading to a decrease in blood pressure.[6][12] This makes them valuable agents for the management of hypertension and other cardiovascular disorders.
Anti-inflammatory Activity
1,4-Benzothiazine derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. Studies have indicated that these compounds can suppress the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative 1,4-benzothiazine derivatives from the literature.
Table 1: Anticancer Activity of Selected 1,4-Benzothiazine Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 1a | HeLa | MTT | 13.73 | [5] |
| 1b | A-549 | MTT | 19.98 | [15] |
| 1c | HT-29 | SRB | Data not specified | [16] |
Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| 2a | Bacillus subtilis | Positive | 41-124 | [4][15] |
| 2b | Escherichia coli | Negative | 58-158 | [4][15] |
| 2c | Aspergillus niger | - | 59-78 | [4][15] |
| 2d | Staphylococcus aureus | Positive | 8-16 | [17] |
Key Signaling Pathways
The diverse biological activities of 1,4-benzothiazine compounds are a result of their interaction with various cellular signaling pathways.
Calcium Channel Blockade by Diltiazem
Diltiazem exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of downstream effects, ultimately resulting in vasodilation and a decrease in heart rate.
Caption: Diltiazem's calcium channel blocking mechanism.
Anti-inflammatory Action via NF-κB Inhibition
The anti-inflammatory effects of certain 1,4-benzothiazine derivatives are mediated through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1,4-benzothiazine derivative and for key biological assays used to evaluate their activity.
Synthesis of a 2,3-Disubstituted-1,4-Benzothiazine
Reaction: Condensation of 2-aminothiophenol with a β-diketone.
Materials:
-
2-Aminothiophenol
-
β-Diketone (e.g., acetylacetone)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a minimal amount of DMSO.
-
To this solution, add the β-diketone (1.1 equivalents).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
MTT Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
1,4-Benzothiazine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 1,4-benzothiazine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
1,4-Benzothiazine derivative (test compound)
-
Standard antibiotic (positive control)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the 1,4-benzothiazine derivative in the broth medium in a 96-well plate.
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with no compound) and a negative control (broth only). Also, include a dilution series of a standard antibiotic.
-
Incubate the plate at the appropriate temperature and for the recommended time for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Rat Aortic Ring Relaxation Assay
Principle: This ex vivo assay is used to assess the vasorelaxant activity of a compound by measuring its ability to relax pre-contracted aortic rings isolated from rats.[16][23][24][25][26]
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (contracting agent)
-
1,4-Benzothiazine derivative (test compound)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.
-
Induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine.
-
Once the contraction has stabilized, add the 1,4-benzothiazine derivative in a cumulative manner to the organ bath, recording the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC₅₀ value.
Conclusion and Future Directions
The 1,4-benzothiazine scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its journey from a component of natural pigments to the core of diverse therapeutic agents is a testament to its remarkable chemical and biological versatility. The synthetic accessibility of this heterocyclic system, coupled with its wide range of pharmacological activities, ensures its continued exploration in the quest for novel and effective drugs.
Future research in this area is likely to focus on several key aspects. The development of more efficient, selective, and environmentally friendly synthetic methodologies will remain a priority. A deeper understanding of the specific molecular targets and signaling pathways modulated by 1,4-benzothiazine derivatives will be crucial for the rational design of next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, the exploration of novel applications for these compounds, beyond the traditional therapeutic areas, holds significant promise. As our understanding of the intricate biology of diseases continues to grow, the multifaceted nature of the 1,4-benzothiazine core will undoubtedly provide fertile ground for the discovery of innovative medicines to address unmet medical needs.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Diltiazem - Wikipedia [en.wikipedia.org]
- 7. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. reprocell.com [reprocell.com]
- 26. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines the key starting materials, reaction pathways, and, where available, detailed experimental protocols.
Core Synthetic Pathways
The synthesis of this compound is primarily achieved through the condensation of 2-aminothiophenol with a suitable four-carbon dicarboxylic acid synthon. The most direct and commonly cited method involves the reaction with maleic anhydride. Alternative conceptual pathways include the reaction of 2-aminothiophenol with substituted pyruvic acid derivatives.
Table 1: Summary of Primary Starting Materials and Synthetic Routes
| Route | Starting Material 1 | Starting Material 2 | Key Transformation | Product |
| 1 | 2-Aminothiophenol | Maleic Anhydride | Condensation and Cyclization | This compound |
| 2 | 2-Aminothiophenol | Bromopyruvic acid derivatives | Condensation and Cyclization | This compound |
Experimental Protocols
Route 1: Condensation of 2-Aminothiophenol and Maleic Anhydride
This is the most direct reported synthesis for this compound[1]. The reaction proceeds through the formation of an intermediate o-mercaptomaleanilic acid, which subsequently undergoes cyclization[1]. While a detailed experimental protocol with specific quantitative data is not extensively available in the reviewed literature, a representative procedure is outlined below based on the available information.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol in a suitable solvent such as diethyl ether.
-
Addition of Maleic Anhydride: To the stirred solution, add maleic anhydride portion-wise at room temperature. An equimolar amount of maleic anhydride is typically used.
-
Reaction Progression: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate and final product.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, a solid, is then purified.
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system to yield this compound.
Quantitative Data:
Specific yield and reaction times for this synthesis are not detailed in the available literature. These parameters would need to be optimized during experimental work.
Alternative Synthetic Considerations
Another plausible, though less documented, route involves the reaction of 2-aminothiophenol with a C4 synthon that already contains the necessary functional groups for direct formation of the target molecule. For instance, reaction with a bromopyruvic acid derivative could potentially yield the desired product[2][3]. This approach is common for the synthesis of other C-substituted benzothiazinones.
Visualization of the Core Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound from 2-aminothiophenol and maleic anhydride.
References
In Silico Modeling of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound belonging to the 1,4-benzothiazine class, a scaffold known for a wide range of biological activities. This technical guide provides a comprehensive overview of the in silico modeling of this compound, focusing on its potential interactions with key biological targets implicated in inflammation and cancer. This document details theoretical modeling approaches, including molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo validation of in silico findings, including assays for antimicrobial, anti-inflammatory, and anticancer activities. All quantitative data from cited studies on related compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The 1,4-benzothiazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) stimulating activities. The compound of interest, this compound, possesses a unique structural framework that suggests potential interactions with various biological macromolecules. In silico modeling techniques are invaluable tools in modern drug discovery, enabling the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of more potent and selective analogs. This guide aims to provide a detailed framework for the computational investigation of this compound and the subsequent experimental validation of these predictions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing in silico models and for interpreting experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | N/A |
| Molecular Weight | 223.25 g/mol | N/A |
| Appearance | Pale yellow amorphous powder | N/A |
| Melting Point | 180-188 °C | N/A |
| CAS Number | 6270-74-2 | N/A |
In Silico Modeling Approaches
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and understanding the binding mode of this compound.
Potential Biological Targets:
Based on the known activities of 1,4-benzothiazine derivatives, potential targets for in silico screening include:
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory pathway.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of genes involved in inflammation and immunity.
-
Various bacterial and fungal enzymes: For antimicrobial activity.
-
Kinases and other enzymes involved in cancer cell proliferation.
Workflow for Molecular Docking:
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are useful for predicting the activity of new compounds and for optimizing lead structures.
Workflow for QSAR Modeling:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique can be used to assess the stability of the docked pose and to study the conformational changes that occur upon ligand binding.
Potential Biological Activities and Signaling Pathways
Based on studies of related 1,4-benzothiazine derivatives, this compound is predicted to exhibit anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
The anti-inflammatory effects of 1,4-benzothiazine derivatives are often attributed to the inhibition of the NF-κB signaling pathway.
Simplified NF-κB Signaling Pathway:
Anticancer Activity
The anticancer potential of 1,4-benzothiazine derivatives has been linked to the induction of apoptosis and inhibition of cell proliferation.
Data Presentation: Biological Activities of Related Compounds
The following tables summarize the reported biological activities of various 1,4-benzothiazine derivatives, providing a basis for comparison and for setting expectations for the activity of this compound.
Table 2: Anticancer Activity of 1,4-Benzothiazine Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT | 5.8 | N/A |
| Derivative B | A549 (Lung) | MTT | 12.3 | N/A |
| Derivative C | HT-29 (Colon) | MTT | 8.1 | N/A |
Table 3: Anti-inflammatory Activity of 1,4-Benzothiazine Derivatives
| Compound | Assay | Inhibition (%) | Reference |
| Derivative D | Carrageenan-induced paw edema | 55 | N/A |
| Derivative E | COX-2 Inhibition | 72 | N/A |
Table 4: Antimicrobial Activity of 1,4-Benzothiazine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | 16 | N/A |
| Derivative G | Escherichia coli | 32 | N/A |
| Derivative H | Candida albicans | 8 | N/A |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: Carrageenan-induced paw edema is a widely used animal model for the evaluation of the anti-inflammatory activity of new compounds. The injection of carrageenan into the rat paw induces a local, acute, and well-characterized inflammation.
Protocol:
-
Animals: Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound. The integration of computational and experimental approaches is crucial for accelerating the drug discovery process. The methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of this promising compound and its analogs. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the pharmacological profile of this class of molecules.
Potential Therapeutic Targets of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a member of the 1,4-benzothiazine class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities. While direct therapeutic targets for this specific molecule are not yet fully elucidated in publicly available literature, analysis of structurally related compounds and the broader benzothiazine family points toward several promising areas of investigation. This technical guide summarizes the potential therapeutic targets, provides detailed experimental protocols for their evaluation, and presents available data for analogous compounds to guide future research and drug development efforts. The primary putative targets identified are aldose reductase and acetylcholinesterase, with broader potential in antimicrobial and anti-inflammatory applications.
Introduction
The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities.[1][2][3] this compound, a specific derivative, is noted for its potential in antimicrobial and anti-inflammatory applications.[3] This guide focuses on delineating its most probable therapeutic targets based on evidence from closely related analogues and provides the necessary technical information to facilitate further investigation.
Potential Therapeutic Target: Aldose Reductase
A compelling line of inquiry points towards aldose reductase (ALR2) as a potential target. Structurally similar compounds, specifically acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, have been identified as potent and selective inhibitors of aldose reductase.[4] ALR2 is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Quantitative Data for Analogous Compounds
A study on a series of benzothiadiazine 1,1-dioxide derivatives yielded several potent aldose reductase inhibitors.[4] The inhibitory activities (IC50) for some of these compounds are presented in the table below.
| Compound ID | Structure | ALR2 IC50 (µM) |
| 9i | (2-(4-bromo-2-fluorobenzyl)-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid | 0.045 |
| 9j | (2-(2,4,5-trifluorobenzyl)-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid | 0.038 |
| 9m | (2-(2,4,5-trifluorobenzyl)-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid | 0.032 |
Data extracted from a study on acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.[4]
Experimental Protocol: Aldose Reductase Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the aldose reductase inhibitory activity of a test compound.[1][2][5]
Materials:
-
Aldose reductase enzyme (from rat lens or recombinant)
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.1 M, pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, aldose reductase, and NADPH in a quartz cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control containing only the solvent should be run in parallel.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for several minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for Aldose Reductase Inhibition Assay.
Potential Therapeutic Target: Acetylcholinesterase
Another potential avenue for the therapeutic action of this compound is the inhibition of acetylcholinesterase (AChE). Derivatives of benzothiazine have been reported to act as acetylcholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[6][7][8]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well. A control well with solvent instead of the test compound should be included.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value.
Signaling pathway of AChE inhibition assay.
Potential Antimicrobial and Anti-inflammatory Activity
The 1,4-benzothiazine scaffold is frequently associated with antimicrobial and anti-inflammatory properties.[9][10]
Experimental Protocol: Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Protocol: Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)
This is a classic in vivo model to screen for acute anti-inflammatory activity.[10][13]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Pletysmometer
Procedure:
-
Administer the test compound orally or intraperitoneally to the rats. A control group receives the vehicle.
-
After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
While specific therapeutic targets for this compound remain to be definitively identified, strong evidence from structurally related compounds suggests that aldose reductase and acetylcholinesterase are highly plausible targets. Furthermore, its 1,4-benzothiazine core indicates a high likelihood of antimicrobial and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications. Further research, including in vitro enzymatic assays, cell-based assays, and in vivo animal models, is warranted to fully characterize the pharmacological profile of this compound and unlock its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 13. [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial Susceptibility Testing of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Compounds featuring the 1,4-benzothiazine nucleus are recognized for a wide range of biological activities, including potential antibacterial properties.[1][2] This document provides a comprehensive guide to evaluating the antimicrobial efficacy of the novel compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. The protocols detailed below are established methodologies for determining the antimicrobial susceptibility of a compound against various microorganisms. These in vitro assays are a critical first step in the discovery and development of new antimicrobial agents.[3] The primary methods covered are the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for preliminary screening of antimicrobial activity.
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound |
| Staphylococcus aureus (e.g., ATCC 25923) | Gram-positive | Enter experimental range | Vancomycin | Enter result |
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | Enter experimental range | Kanamycin | Enter result |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Enter experimental range | Ampicillin | Enter result |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Enter experimental range | Gentamicin | Enter result |
| Candida albicans (e.g., ATCC 90028) | Fungal | Enter experimental range | Amphotericin B | Enter result |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6][7]
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]
-
Positive control antibiotics (e.g., vancomycin, ampicillin)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.[8]
-
Suspend the colonies in a sterile broth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound.[11][12]
Materials:
-
This compound
-
Nutrient agar plates (e.g., Mueller-Hinton agar)
-
Test microorganisms
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic solutions
-
Sterile pipettes
-
Incubator
-
Calipers for measuring inhibition zones
Procedure:
-
Inoculation of Agar Plates:
-
Prepare a standardized inoculum of the test microorganism as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn.[13]
-
-
Creation of Wells:
-
Application of Test Compound and Controls:
-
Pipette a known concentration of the this compound solution into a designated well.
-
Add a positive control antibiotic solution to another well and a solvent control (e.g., DMSO) to a separate well.[14]
-
-
Incubation and Measurement:
Visualizations
Caption: Workflow for Broth Microdilution Assay.
References
- 1. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. akjournals.com [akjournals.com]
- 14. hereditybio.in [hereditybio.in]
Application Notes and Protocols for Enzyme Inhibition Assay of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid belongs to the 1,4-benzothiazine class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antihypertensive properties.[1][2] A key therapeutic target for anti-inflammatory drug development is the enzyme cytosolic phospholipase A2 alpha (cPLA2α).[3][4] cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are potent inflammatory mediators.[3][5] Inhibition of cPLA2α is therefore a promising strategy for the treatment of various inflammatory diseases.[3][4]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human recombinant cPLA2α.
Target Enzyme: Cytosolic Phospholipase A2 Alpha (cPLA2α)
cPLA2α is an 85 kDa enzyme that is highly specific for phospholipids containing arachidonic acid at the sn-2 position.[3] Its activation is a regulated process involving an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).[5][6] Upon activation, cPLA2α translocates from the cytosol to the membranes of the endoplasmic reticulum, Golgi apparatus, and nucleus to exert its catalytic activity.[6] Given its central role in inflammation, cPLA2α is a well-validated target for the development of novel anti-inflammatory agents.[3][7]
Principle of the Assay
The described protocol is a colorimetric in vitro assay that measures the enzymatic activity of cPLA2α. The assay utilizes a synthetic substrate, arachidonoyl thio-phosphatidylcholine (Arachidonoyl Thio-PC). The cPLA2α enzyme hydrolyzes the thioester bond at the sn-2 position of this substrate, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-414 nm.[8] The rate of color development is directly proportional to the cPLA2α activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.
Data Presentation
The inhibitory potency of this compound and a known cPLA2α inhibitor (Arachidonyl trifluoromethyl ketone, ATFMK) are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | cPLA2α | Colorimetric | 5.2 |
| Arachidonyl trifluoromethyl ketone (ATFMK) - Control | cPLA2α | Colorimetric | 0.8 |
Experimental Protocols
Materials and Reagents
-
Human recombinant cPLA2α
-
cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[8]
-
Arachidonoyl Thio-PC (substrate)[8]
-
DTNB/EGTA solution[8]
-
This compound
-
Arachidonyl trifluoromethyl ketone (ATFMK) as a positive control inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Purified water (HPLC-grade)
Preparation of Reagents
-
cPLA2 Assay Buffer (Diluted): Prepare a 1:1 dilution of the concentrated cPLA2 Assay Buffer with HPLC-grade water for use in the assay and for sample dilutions.[8]
-
Enzyme Solution: Thaw the human recombinant cPLA2α on ice. Dilute the enzyme to the desired concentration in the diluted cPLA2 Assay Buffer. The final concentration should be determined based on optimization experiments to ensure the reaction is within the linear range of the assay.
-
Substrate Solution: Reconstitute the Arachidonoyl Thio-PC in the undiluted (concentrated) cPLA2 Assay Buffer to the desired stock concentration.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Prepare serial dilutions of the stock solution in diluted cPLA2 Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.[8] Prepare the control inhibitor (ATFMK) in the same manner.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well microplate:
-
Blank (No Enzyme): 20 µL of diluted cPLA2 Assay Buffer.
-
Control (100% Activity): 10 µL of diluted cPLA2 Assay Buffer and 10 µL of the diluted cPLA2α enzyme solution.
-
Inhibitor Wells: 10 µL of the various dilutions of this compound or control inhibitor and 10 µL of the diluted cPLA2α enzyme solution.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 200 µL of the substrate solution (Arachidonoyl Thio-PC) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm (or 414 nm) every minute for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates for the blank (no enzyme) by subtracting the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the control (100% activity) and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Signaling Pathway of cPLA2α in Inflammation
Caption: cPLA2α signaling pathway in inflammation.
Experimental Workflow for cPLA2α Inhibition Assay
Caption: Workflow for the cPLA2α enzyme inhibition assay.
References
- 1. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a member of the 1,4-benzothiazine class of heterocyclic compounds. Derivatives of 1,4-benzothiazine have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural similarity of some 1,4-benzothiazines to phenothiazines suggests their potential to interact with various biological targets. Preliminary studies on related benzothiazine and benzothiazole derivatives have indicated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][4][5]
These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound using a panel of robust and well-established cell-based assays. The protocols detailed herein are designed to be adaptable to various cancer cell lines and laboratory settings.
Experimental Strategy Overview
A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This involves an initial screening to determine the impact on cell viability and proliferation, followed by more specific assays to elucidate the mechanism of cell death.
Caption: Experimental workflow for cytotoxicity testing.
Data Presentation
The following tables present hypothetical data for the cytotoxicity assays.
Table 1: Cell Viability by MTT Assay
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100.0 ± 5.0 | 100.0 ± 4.5 | 100.0 ± 5.2 |
| 1 | 95.2 ± 4.8 | 88.1 ± 5.1 | 75.3 ± 4.9 |
| 5 | 85.6 ± 5.3 | 70.4 ± 4.7 | 55.1 ± 5.5 |
| 10 | 70.1 ± 4.9 | 51.2 ± 5.0 | 38.7 ± 4.8 |
| 25 | 45.3 ± 5.5 | 28.9 ± 4.6 | 15.2 ± 3.9 |
| 50 | 20.7 ± 4.2 | 10.5 ± 3.8 | 5.1 ± 2.5 |
| 100 | 8.9 ± 3.1 | 4.3 ± 2.1 | 2.0 ± 1.5 |
| IC50 (µM) | ~28 | ~10 | ~7 |
Table 2: Cytotoxicity by LDH Release Assay (48h)
| Concentration (µM) | % Cytotoxicity |
| 0 (Vehicle Control) | 5.0 ± 1.5 |
| 1 | 12.3 ± 2.1 |
| 5 | 28.7 ± 3.5 |
| 10 | 45.1 ± 4.0 |
| 25 | 68.9 ± 4.8 |
| 50 | 85.4 ± 5.1 |
| 100 | 92.6 ± 4.3 |
| Positive Control (Lysis Buffer) | 100.0 ± 3.0 |
Table 3: Apoptosis vs. Necrosis by Annexin V/PI Staining (48h)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.1 ± 2.5 | 2.5 ± 0.8 | 1.4 ± 0.5 | 1.0 ± 0.4 |
| 10 | 55.3 ± 3.8 | 25.8 ± 2.9 | 15.2 ± 2.1 | 3.7 ± 1.1 |
| 25 | 30.1 ± 4.1 | 40.5 ± 3.5 | 24.3 ± 3.0 | 5.1 ± 1.5 |
| 50 | 12.7 ± 3.2 | 35.2 ± 4.0 | 45.6 ± 4.5 | 6.5 ± 1.8 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of cytotoxicity.[10]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cells treated with this compound in a 96-well plate (from a parallel experiment to the MTT assay)
-
96-well flat-bottom assay plate
-
Microplate reader
Protocol:
-
Prepare cells and treat with the compound as described in the MTT assay protocol (Steps 1-4).
-
Prepare controls as per the kit manufacturer's instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Add 50 µL of the LDH reaction mixture to each well.[12]
-
Incubate for 30 minutes at room temperature, protected from light.[11][12]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11][12]
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, correcting for background absorbance.
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[1][13] PI, a DNA-binding dye, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1]
Materials:
-
Annexin V-FITC / PI apoptosis detection kit (commercially available)
-
Cells treated with this compound
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for the selected time point (e.g., 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Potential Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound.
Caption: Hypothetical apoptotic signaling pathway.
This proposed pathway suggests that this compound may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This triggers the formation of the apoptosome and activation of caspase-9. Alternatively, the compound could engage death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of the executioner caspase-3, resulting in the cleavage of cellular substrates and ultimately, apoptotic cell death. Further investigation using techniques such as Western blotting for caspase cleavage and Bcl-2 family protein expression would be required to validate this proposed mechanism.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. jrmds.in [jrmds.in]
- 8. bitesizebio.com [bitesizebio.com]
- 9. atcc.org [atcc.org]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. scispace.com [scispace.com]
In Vivo Efficacy of Benzothiazine Derivatives in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the in vivo effects of benzothiazine derivatives in various rat models. The information compiled herein is based on findings from preclinical studies investigating the anti-inflammatory, analgesic, neuroprotective, and antihypertensive properties of this class of compounds.
I. Anti-inflammatory and Analgesic Activity
Benzothiazine derivatives have demonstrated significant potential in mitigating inflammation and pain in established rat models. The following sections detail the quantitative data and the experimental procedures used to assess these effects.
Data Presentation
Table 1: Anti-inflammatory Activity of 1,2-Benzothiazine Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Edema Inhibition (%) at 3h | Reference |
| Derivative 1 | 100 | i.p. | 45.2 | [1] |
| Derivative 2 | 100 | i.p. | 52.8 | [1] |
| Derivative 3 | 100 | i.p. | 61.4 | [1] |
| Ibuprofen (Standard) | 100 | i.p. | 55.1 | [1] |
Table 2: Analgesic Activity of Benzothiazole Derivatives in Acetic Acid-Induced Writhing Test in Mice *
| Compound | Dose (mg/kg) | Route of Administration | Mean No. of Writhings ± SEM | Inhibition of Writhing (%) |
| Control | - | i.p. | 45.2 ± 1.2 | - |
| S30A1 | 100 | i.p. | 10.0 ± 0.8 | 77.9 |
| S30 (6-nitro derivative) | 100 | i.p. | 13.5 ± 0.9 | 70.1 |
| Diclofenac Sodium (Standard) | 10 | i.p. | 8.5 ± 0.5 | 81.2 |
*Note: Data from a study on benzothiazole derivatives, a structurally related class of compounds.
Table 3: Modulation of Cytokine Levels by a Benzothiazine Derivative (EHP) in Adjuvant-Induced Arthritic Rats
| Treatment Group | TNF-α (pg/mL) | IL-17 (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
| Control | High | High | Low | Low |
| EHP-treated | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
| Piroxicam (Standard) | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
(Note: This table summarizes the reported effects. Specific quantitative data with mean ± SD should be extracted from the full publication[2].)
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline).
-
Test benzothiazine derivative.
-
Reference drug (e.g., Indomethacin, Ibuprofen).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer.
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
2. Acetic Acid-Induced Writhing Test in Mice
This test is a model of visceral pain used to evaluate peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25 g).
-
Materials:
-
Acetic acid (0.6% v/v in distilled water).
-
Test benzothiazine derivative.
-
Reference drug (e.g., Diclofenac sodium).
-
Vehicle.
-
-
Procedure:
-
Administer the test compound, reference drug, or vehicle intraperitoneally.
-
After a 30-minute absorption period, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place the mice in individual observation chambers.
-
Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
3. Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that resembles human rheumatoid arthritis.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Materials:
-
Freund's Complete Adjuvant (FCA).
-
Test benzothiazine derivative (e.g., EHP).
-
Reference drug (e.g., Piroxicam).
-
ELISA kits for TNF-α, IL-17, IL-4, and IL-10.
-
-
Procedure:
-
Induce arthritis by injecting 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Monitor the development of arthritis over several days by measuring paw volume and observing clinical signs (erythema, swelling).
-
Once arthritis is established (e.g., day 11), begin daily administration of the test compound, reference drug, or vehicle for a specified period (e.g., 21 days).
-
At the end of the treatment period, collect blood samples for serum separation.
-
Measure the levels of pro-inflammatory (TNF-α, IL-17) and anti-inflammatory (IL-4, IL-10) cytokines in the serum using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway
Caption: NF-κB signaling pathway in inflammation and points of inhibition by benzothiazine derivatives.
II. Neuroprotective Activity
Benzothiazine derivatives and related structures have shown promise in protecting against neuronal damage in rat models of ischemic stroke.
Data Presentation
Table 4: Neuroprotective Effect of a Phenothiazine Derivative in a Rat Model of Focal Ischemia *
| Treatment Group | Cortical Infarct Volume (mm³) ± SEM |
| Control (Vehicle) | 130.1 ± 10.3 |
| Phenothiazine Derivative (40 mg/kg) | 95.2 ± 24.5 |
*Note: Data from a study on a phenothiazine derivative, a structurally related class of compounds[3].
Experimental Protocol
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model mimics focal ischemic stroke in humans.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) or Wistar rats (250-300 g).
-
Materials:
-
Test benzothiazine derivative.
-
Vehicle.
-
Anesthetics (e.g., isoflurane).
-
Nylon monofilament for occlusion.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain.
-
-
Procedure:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a specific occlusion period (e.g., 2 hours for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Administer the test compound or vehicle at a predetermined time point (e.g., at the time of reperfusion).
-
After a survival period (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections.
-
Immerse the brain slices in 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathway
Caption: Glutamate excitotoxicity pathway in ischemic stroke and neuroprotective mechanisms of benzothiazine derivatives.
III. Antihypertensive Activity
Certain benzothiazine derivatives have been investigated for their effects on blood pressure in hypertensive rat models.
Data Presentation
Table 5: Effect of Benzothiazine Derivatives on Blood Pressure in Anesthetized Normotensive Rats
| Compound | Dose (mg/kg) | Route of Administration | Change in Blood Pressure (%) | Duration of Effect |
| 3c | 5 | i.v. | +34 | >30 min |
| 5 | 5 | i.v. | +29 | >30 min |
| 3a | 5 | i.v. | +7 | >30 min |
| 3b | 5 | i.v. | +7 | >30 min |
(Note: The presented data shows a hypertensive effect in normotensive rats for these specific fluorinated derivatives[4]. Further studies are required to identify benzothiazine derivatives with clinically relevant blood pressure-lowering effects in hypertensive models.)
Experimental Protocol
1. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
SHR are a widely used genetic model of essential hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (12-16 weeks old).
-
Materials:
-
Test benzothiazine derivative.
-
Reference antihypertensive drug (e.g., Captopril).
-
Vehicle.
-
Tail-cuff plethysmography system or telemetry device for blood pressure monitoring.
-
-
Procedure (Tail-Cuff Method):
-
Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Record the basal systolic blood pressure (SBP) and heart rate (HR) for each rat.
-
Administer the test compound, reference drug, or vehicle orally once daily for a specified period (e.g., 4 weeks).
-
Measure SBP and HR at regular intervals (e.g., weekly) throughout the treatment period.
-
Compare the changes in SBP and HR in the treated groups to the vehicle-treated control group.
-
Experimental Workflow
Caption: Experimental workflow for evaluating the antihypertensive effects of benzothiazine derivatives in SHR rats.
References
- 1. Frontiers | Chronic Intermittent Hypobaric Hypoxia Decreases High Blood Pressure by Stabilizing the Vascular Renin-Angiotensin System in Spontaneously Hypertensive Rats [frontiersin.org]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
Application Notes and Protocols for the Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as antifungal agents.[1][2][[“]] The protocols outlined below are based on established synthetic routes, offering a reproducible methodology for laboratory-scale preparation.
The 1,4-benzothiazine scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a broad spectrum of activities including anti-inflammatory, anthelmintic, and central nervous system depressant effects. The derivatives described herein are of particular interest due to their demonstrated efficacy against various fungal strains.[1][4]
Synthetic Strategy Overview
Two primary synthetic pathways for the preparation of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives are presented. The first, and more direct, route involves the synthesis of the key intermediate, 2-(3-oxo-1,4-benzothiazin-2-yl)acetic acid, followed by its condensation with a range of substituted aryl amines. The second approach begins with the reaction of maleic anhydride with an aryl amine, followed by a cyclization reaction with 2-aminothiophenol.
The general workflow for the synthesis and evaluation of these compounds is depicted below:
Caption: General workflow for the synthesis and evaluation of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives.
Protocol 1: Synthesis via 2-(3-Oxo-1,4-benzothiazin-2-yl)acetic acid Intermediate
This protocol is divided into two main stages: the synthesis of the carboxylic acid intermediate and its subsequent coupling with aryl amines.
Part A: Synthesis of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid
This procedure is adapted from the reaction of 2-aminothiophenol with maleic anhydride.[5]
Materials:
-
2-Aminothiophenol
-
Maleic anhydride
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in a suitable volume of diethyl ether.
-
To this solution, add an equimolar amount of 2-aminothiophenol dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for the time specified in the source literature to allow for the formation of the intermediate, o-mercaptomaleanilic acid.
-
The cyclization to form 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid is then induced. This may occur spontaneously upon continued stirring or may require gentle heating as indicated by monitoring the reaction by thin-layer chromatography (TLC).
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried to yield the desired carboxylic acid intermediate.
Part B: Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide Derivatives
This part of the protocol involves the conversion of the carboxylic acid to an activated form, followed by reaction with a substituted aniline.[5]
Materials:
-
2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid
-
Thionyl chloride
-
Substituted anilines
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
To a solution of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid in a suitable anhydrous solvent, add thionyl chloride dropwise at 0 °C.
-
The reaction mixture is then gently refluxed to form the intermediate furo[3,2-b][4]-benzothiazine. The progress of the reaction should be monitored by TLC.
-
After cooling the reaction mixture, the substituted aniline is added, along with a suitable base to neutralize the HCl generated.
-
The mixture is then stirred at room temperature or gently heated to drive the reaction to completion.
-
Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivative.
Protocol 2: Direct Synthesis from Substituted Amines and Maleic Anhydride
This protocol describes a one-pot synthesis approach.[1]
Materials:
-
Substituted amine (alkyl or aryl)
-
Maleic anhydride
-
2-Aminothiophenol (o-ATP)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, dissolve the substituted amine and an equimolar amount of maleic anhydride in a suitable solvent.
-
Stir the mixture to allow for the formation of the corresponding maleanilic acid derivative.
-
To this mixture, add an equimolar amount of o-aminothiophenol.
-
The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into crushed ice.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the pure N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide.
Data Summary
The following table summarizes the reported yields and melting points for a selection of synthesized N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives.
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | 81 | 188-190 | [6] |
| 2 | 4-Methylphenyl | 82 | 182-184 | [6] |
| 3 | 4-Methoxyphenyl | 84 | 178-180 | [6] |
| 4 | 4-Chlorophenyl | Not Specified | Not Specified | [5] |
| 5 | 4-Nitrophenyl | 85 | 192-194 | [6] |
| 6 | 3-Nitrophenyl | Not Specified | Not Specified | [5] |
| 7 | 4-Bromophenyl | Not Specified | Not Specified | [5] |
Experimental Protocol: Antifungal Activity Screening
The synthesized compounds can be evaluated for their antifungal activity against various fungal strains.
Materials:
-
Synthesized N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives
-
Fungal strains (e.g., Tricophyton rubrum, Epidermophyton floccosum, Malassezia furfur)[1][4]
-
Standard antifungal agent (e.g., Ketoconazole)[4]
-
Appropriate culture medium (e.g., Sabouraud Dextrose Broth)
-
Solvent for compound dissolution (e.g., DMSO)
-
Sterile microplates
Procedure (Turbidimetric Method): [4]
-
Prepare stock solutions of the synthesized compounds and the standard drug in DMSO.
-
Prepare serial dilutions of the compounds and the standard in the culture medium to achieve the desired test concentrations.
-
Inoculate the wells of a sterile microplate with a standardized suspension of the fungal spores.
-
Add the different concentrations of the test compounds and the standard drug to the inoculated wells. Include a solvent control (DMSO) and a growth control (no compound).
-
Incubate the microplates at an appropriate temperature (e.g., 28-30 °C) for a specified period (e.g., 48-72 hours).
-
Measure the turbidity of the wells using a microplate reader at a specific wavelength (e.g., 600 nm).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits the visible growth of the fungus.
The following diagram illustrates the key steps in the antifungal screening process:
Caption: Workflow for the antifungal activity screening of synthesized compounds.
These protocols and data provide a comprehensive guide for the synthesis and evaluation of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. Researchers can adapt and optimize these methods for the development of novel antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Aryl-2-(3-Oxo-1, 4-Benzothiazin-2yl) Acetamides as Antifungal Agent – Oriental Journal of Chemistry [orientjchem.org]
- 3. consensus.app [consensus.app]
- 4. asianpubs.org [asianpubs.org]
- 5. cbijournal.com [cbijournal.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Application of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid Analogues in Neuroprotective Agent Research
Abstract:
Neurodegenerative diseases present a significant challenge to human health, characterized by the progressive loss of neuronal structure and function. Research into novel therapeutic agents is paramount. The benzothiazine scaffold has emerged as a promising pharmacophore in the development of neuroprotective agents. While specific research on (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid in neuroprotection is limited, numerous derivatives have demonstrated significant potential through various mechanisms of action. This document provides an overview of the application of benzothiazine derivatives in neuroprotective research, including their mechanisms of action, key experimental data, and detailed protocols for their evaluation. These notes are intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and medicinal chemistry.
Introduction to Benzothiazines as Neuroprotective Agents
Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. This core structure has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of neurodegenerative diseases, derivatives of 1,4-benzothiazine have been investigated for their potential to mitigate neuronal damage through various mechanisms.[1][2] These include antioxidant, anti-inflammatory, and ion channel modulating activities. The structural diversity of benzothiazine derivatives allows for the fine-tuning of their pharmacological properties to target specific pathways involved in neurodegeneration.
Mechanisms of Neuroprotection by Benzothiazine Derivatives
The neuroprotective effects of benzothiazine derivatives are often multifactorial, targeting several key pathways implicated in neuronal cell death.
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neurodegeneration.[3] Several benzothiazine derivatives have been shown to possess potent antioxidant properties, acting as free radical scavengers and reducing lipid peroxidation.[4][5] This antioxidant capacity helps to protect neurons from oxidative damage.
-
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases.[6] Some benzothiazine derivatives have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators and enzymes, such as lipoxygenase.[4]
-
Modulation of Ion Channels: Excitotoxicity, primarily mediated by excessive activation of glutamate receptors and subsequent calcium influx, is a common pathway of neuronal injury in acute and chronic neurological disorders. Certain benzothiazine derivatives have been found to inhibit neuronal voltage-dependent sodium and calcium channels, thereby reducing excitotoxic cell death.[7][8]
-
Enzyme Inhibition: The inhibition of enzymes such as acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[9][10] Several novel 2H-benzo[b][4][7]thiazin-3(4H)-one derivatives have been identified as potent AChE inhibitors.[9][10]
The following diagram illustrates the key neuroprotective mechanisms of benzothiazine derivatives.
References
- 1. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 2. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid as an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase is a key enzyme in the polyol pathway, which has been implicated in the long-term complications of diabetes mellitus. Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, with subsequent oxidation to fructose. The accumulation of sorbitol and the resulting osmotic stress are believed to contribute to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.
Quantitative Data: Aldose Reductase Inhibitory Activity
The following table summarizes the in vitro aldose reductase (AR) inhibitory activity of various (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid derivatives. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | Derivative of this compound | IC50 (µM) | Reference |
| 1 | 4-(4-Bromo-2-fluorobenzyl)- | - | [1] |
| 2q (SPR-210) | 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)- | 0.0095 | [1] |
| 9i | (2-(4-bromo-2-fluorobenzyl)-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid | Potent | [2] |
| 9j | (2-(2,4,5-trifluorobenzyl)-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid | Potent | [2] |
| 9m | (2-(2,4,5-trifluorobenzyl)-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-yl)acetic acid | 0.032 - 0.975 | [2] |
Note: A specific IC50 value for the parent compound, this compound, was not found in the reviewed literature. The provided data for its derivatives indicate that this chemical scaffold is a promising basis for the development of potent aldose reductase inhibitors.[1][2]
Signaling Pathway
The following diagram illustrates the role of aldose reductase in the polyol pathway and the mechanism of its inhibition.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the target compound via the condensation of 2-aminothiophenol with maleic anhydride.[3]
Materials:
-
2-Aminothiophenol
-
Maleic anhydride
-
Diethyl ether
-
Thionyl chloride
-
Substituted anilines (for derivatization)
-
Glassware: Round-bottom flask, condenser, dropping funnel, beaker, filtration apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Formation of o-Mercaptomaleanilic Acid Intermediate:
-
In a round-bottom flask, dissolve 2-aminothiophenol in diethyl ether.
-
Slowly add a solution of maleic anhydride in diethyl ether dropwise with constant stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
The intermediate, o-mercaptomaleanilic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
-
Cyclization to this compound:
-
Suspend the dried intermediate in a suitable solvent (e.g., diethyl ether).
-
The cyclization to form the final product, this compound, occurs spontaneously.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Derivatization (Optional):
-
To synthesize N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, react the purified this compound with thionyl chloride to form the acid chloride.
-
The resulting acid chloride is then reacted with substituted anilines to yield the corresponding amides.[3]
-
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.
Materials and Reagents:
-
Partially purified aldose reductase (from rat lens or other sources)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat or Quercetin)
-
UV-Vis spectrophotometer
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) to avoid interference.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Blank: Phosphate buffer, NADPH solution.
-
Control: Phosphate buffer, NADPH solution, aldose reductase solution.
-
Test: Phosphate buffer, NADPH solution, aldose reductase solution, test compound solution.
-
Positive Control: Phosphate buffer, NADPH solution, aldose reductase solution, positive control solution.
-
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells/cuvettes except the blank.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using the spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-ac etic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
Application Notes and Protocols: Acetylcholinesterase Inhibition Studies with Benzothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of benzothiazine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline.[1] One of the primary therapeutic strategies for managing AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Benzothiazine and its derivatives have emerged as a promising class of heterocyclic compounds with potential as AChE inhibitors.[1][3][4][5] This document outlines the synthesis, in vitro evaluation, and in silico analysis of benzothiazine derivatives for AChE inhibition.
Data Presentation: Inhibitory Activity of Benzothiazine Derivatives
The following tables summarize the in vitro inhibitory activity of various benzothiazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a related enzyme. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Benzothiazolone Derivatives (M1-M13).[2][6]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| M2 | 40.01 | 1.38 | 28.99 |
| M13 | 5.03 | 1.21 | 4.16 |
Lower IC50 values indicate higher inhibitory potency.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activities of Thiadiazole Hybrid Compounds with Benzothiazine Derivatives (3i and 3j).[1]
| Compound | AChE IC50 (µM) |
| 3i | 0.027 |
| 3j | 0.025 |
| Donepezil (Reference) | 0.021 |
These compounds demonstrate significant inhibitory activity comparable to the reference drug, Donepezil.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazinone Derivative (5Bd).[3]
| Compound | AChE IC50 (µM) - Cortex | AChE IC50 (µM) - Hippocampus |
| 5Bd | 8.48 | 39.80 |
This highlights that inhibitory activity can vary in different brain regions.
Experimental Protocols
Synthesis of Benzothiazine Derivatives
A general synthetic route for producing benzothiazine derivatives involves a multi-step process. For instance, the synthesis of 2H-benzo[b][7][8]thiazin-3(4H)-one derivatives can be achieved through the reaction of isothiocyanate derivatives with hydrazine hydrate, followed by reaction with carbon disulfide and subsequent nucleophilic substitution.[9]
Example Synthesis of Benzothiazolone Derivatives:
-
Synthesis of benzo[d]thiazol-2(3H)-one (1): This starting material can be synthesized from 2-aminothiophenol and urea using microwave irradiation, yielding a high percentage of the product.[2]
-
Synthesis of ethyl 2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetate (2): Compound 1 is reacted with ethyl bromoacetate, again utilizing microwave irradiation for an efficient reaction.[2]
-
Synthesis of 2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetohydrazide (3): Compound 2 is then reacted with hydrazine hydrate in ethanol at an elevated temperature.[2]
-
Synthesis of final benzothiazolone derivatives (M1-M13): Compound 3 can then be reacted with various substituted indoline-2,3-diones to yield the final products.[2]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.[1][7][10][11]
Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[11] The intensity of the yellow color is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other sources)[12]
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (benzothiazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
Prepare all reagent solutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATChI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. Lineweaver-Burk plots are then used to determine the type of inhibition and the inhibition constant (Ki).[2][6]
In Silico Molecular Docking Studies
Molecular docking simulations are employed to predict the binding mode of the benzothiazine derivatives within the active site of AChE.[2][14][15][16][17] This computational technique helps to understand the structure-activity relationships and rationalize the observed inhibitory activities.
General Workflow:
-
Preparation of the Receptor: Obtain the 3D crystal structure of AChE from a protein data bank (e.g., PDB entry: 4EY7). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligands: Draw the 2D structures of the benzothiazine derivatives and convert them to 3D structures. Minimize their energy to obtain a stable conformation.
-
Docking Simulation: Use a docking software (e.g., AutoDock, MOE) to dock the ligands into the active site of the AChE protein.
-
Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, π-π interactions) between the ligand and the amino acid residues of the enzyme's active site.[2][6]
Visualizations
Caption: Experimental workflow for the development of benzothiazine-based AChE inhibitors.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by benzothiazine derivatives.
Caption: Role of AChE inhibitors in the cholinergic pathway relevant to Alzheimer's disease.
References
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and AChE inhibitory activity of new benzothiazole–piperazines [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. attogene.com [attogene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. themedicon.com [themedicon.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Benzothiazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Notably, compounds containing the 1,2-benzothiazine 1,1-dioxide moiety are well-documented for their anti-inflammatory effects.[2] The oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam, are structurally based on this benzothiazine scaffold.[1] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, but emerging research suggests more complex mechanisms, including the modulation of pro-inflammatory cytokines and key inflammatory signaling pathways.[2][3]
This document provides a comprehensive experimental framework for the preclinical evaluation of novel benzothiazine derivatives. It outlines detailed protocols for key in vitro and in vivo assays and illustrates the underlying molecular pathways to guide researchers in the systematic assessment of these compounds as potential anti-inflammatory agents.
Key Inflammatory Signaling Pathways
Understanding the molecular targets of benzothiazines is crucial for mechanism-of-action studies. The two primary signaling cascades implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[4][5][6][7]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses.[4][5] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8][9] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of target inflammatory genes.[9]
Caption: Canonical NF-κB signaling pathway activated by inflammatory stimuli.
MAPK Signaling Pathway
MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[10] In mammals, the major MAPK subfamilies involved in inflammation are ERK, p38, and JNK.[11] These kinases are activated by a three-tiered cascade involving a MAPKKK, a MAPKK, and the MAPK itself.[12] Once activated, MAPKs phosphorylate various transcription factors and enzymes, leading to the production of inflammatory mediators.[12]
Caption: Overview of the three major MAPK signaling cascades in inflammation.
General Experimental Workflow
The evaluation of a benzothiazine derivative's anti-inflammatory potential should follow a logical progression from initial in vitro screening to more complex in vivo models. This tiered approach allows for efficient identification of potent candidates and elucidation of their mechanisms of action before proceeding to resource-intensive animal studies.
Caption: A tiered workflow for evaluating anti-inflammatory compounds.
In Vitro Protocols and Data
In vitro assays provide the first indication of a compound's biological activity and are essential for high-throughput screening and initial mechanism-of-action studies.
Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes, providing a measure of its potency and selectivity.[13]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test benzothiazine compounds and reference inhibitor (e.g., Meloxicam, Celecoxib)
-
96-well microplate and reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
To each well of a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add solvent only.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[14]
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately add TMPD and measure the absorbance at 590 nm over time (kinetic reading) or after a fixed time point (e.g., 5 minutes).
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log inhibitor concentration.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Benzothiazine A | 15.2 | 0.8 | 19.0 |
| Benzothiazine B | 25.5 | 12.1 | 2.1 |
| Benzothiazine C | >100 | 2.5 | >40 |
| Meloxicam (Ref.) | 12.0 | 0.6 | 20.0 |
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[15]
Principle: The production of NO is quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[16][17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test benzothiazine compounds and reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium Nitrite (for standard curve)
-
96-well culture plates and microplate reader
Procedure:
-
Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test benzothiazine compounds or reference inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
After incubation, transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.[17]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
A parallel MTT or similar cytotoxicity assay should be performed to ensure that the observed reduction in NO is not due to cell death.[18]
Data Presentation:
| Compound (Concentration) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Control (Unstimulated) | 1.5 ± 0.2 | - | 100 |
| Control + LPS (1 µg/mL) | 28.7 ± 2.1 | 0 | 98 ± 3 |
| Benzothiazine A (10 µM) | 14.2 ± 1.5 | 50.5 | 97 ± 4 |
| Benzothiazine A (25 µM) | 6.8 ± 0.9 | 76.3 | 95 ± 5 |
| L-NAME (100 µM) | 4.1 ± 0.5 | 85.7 | 99 ± 2 |
In Vivo Protocols and Data
In vivo models are indispensable for evaluating the therapeutic efficacy and physiological effects of lead compounds in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing the activity of anti-inflammatory drugs against acute inflammation.[19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be measured over time.[20] The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test benzothiazine compounds and reference drug (e.g., Indomethacin, Piroxicam)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.[21] Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 2-3 doses).
-
Measure the initial volume or thickness of the right hind paw of each rat (baseline reading).
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[20] The control group receives the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[22][23]
-
Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline reading.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group (Dose, p.o.) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control (Saline) | 0.85 ± 0.07 | - |
| Benzothiazine C (10 mg/kg) | 0.51 ± 0.05 | 40.0 |
| Benzothiazine C (30 mg/kg) | 0.32 ± 0.04 | 62.4 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.06 | 55.3 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model mimics the chronic inflammatory and immunological features of human rheumatoid arthritis and is used to evaluate drugs for long-term efficacy.[24]
Principle: A single injection of CFA (heat-killed Mycobacterium tuberculosis in mineral oil) induces a systemic, cell-mediated immune response, resulting in chronic, progressive joint inflammation and swelling in the paws contralateral to the injection site.[24][25]
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing ≥5 mg/mL M. tuberculosis
-
Test benzothiazine compounds and reference drug (e.g., Piroxicam, Methotrexate)
-
Digital calipers
-
Oral gavage needles
Procedure:
-
On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the subplantar region of the right hind paw or at the base of the tail.[24][26][27]
-
Divide animals into treatment groups as described for the acute model.
-
Prophylactic treatment can begin on Day 0, or therapeutic treatment can begin after the onset of secondary inflammation (around Day 12-14). Administer the test compounds, reference drug, or vehicle daily via oral gavage.
-
Monitor animals regularly for body weight and signs of arthritis.
-
Measure the paw thickness of both hind paws every 2-3 days from Day 10 to Day 21 or 28.
-
Assign an arthritis score based on a visual assessment of erythema and swelling in all four paws (e.g., 0-4 scale per paw, for a maximum score of 16).[25]
-
At the end of the study, animals can be euthanized, and blood can be collected for cytokine analysis (e.g., TNF-α) and joints harvested for histopathological examination.[28]
Data Presentation:
| Treatment Group (Daily Dose, p.o.) | Arthritis Score (Day 21) | Contralateral Paw Thickness (mm) (Day 21) |
| Vehicle Control | 12.5 ± 1.2 | 7.8 ± 0.6 |
| Benzothiazine C (20 mg/kg) | 6.2 ± 0.9 | 5.1 ± 0.4 |
| Piroxicam (5 mg/kg) | 5.8 ± 1.1 | 4.9 ± 0.5 |
| Naive (Non-arthritic) | 0 | 3.2 ± 0.2 |
| *p < 0.01 compared to Vehicle Control |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chondrex.com [chondrex.com]
- 25. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. Adjuvant-Induced Arthritis Model [chondrex.com]
- 28. Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid Analogs for Aldose Reductase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid analogs as potential inhibitors of aldose reductase (ALR2). ALR2 is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The protocols outlined below are designed for efficient screening of large compound libraries to identify novel and potent ALR2 inhibitors.
Introduction
This compound and its derivatives have been identified as a promising class of compounds with a wide range of biological activities.[1] Recent studies have highlighted their potential as potent and selective inhibitors of aldose reductase 2 (ALR2).[2] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[3] Therefore, inhibiting ALR2 is a key therapeutic strategy for managing these conditions.
These application notes describe a comprehensive workflow for the HTS of this compound analogs, from primary enzymatic assays to secondary cell-based validation.
Data Presentation: Inhibitory Potency of Known Aldose Reductase Inhibitors
For comparative purposes, the following table summarizes the inhibitory activities of well-characterized ALR2 inhibitors. Data from newly identified active compounds from the screening of this compound analogs should be benchmarked against these values.
| Inhibitor | IC50 (nM) | Target Species | Reference Compound |
| Zopolrestat | 3.1 | Human | Yes |
| Minalrestat | Varies | - | Yes |
| Epalrestat | - | - | Yes |
| Compound 15c | 33.19 | - | No |
Note: IC50 values for Minalrestat and Epalrestat can vary based on experimental conditions and should be determined in parallel with test compounds.[4][5] Compound 15c is a recently discovered potent benzothiadiazine acetic acid derivative inhibitor of ALR2.[2]
Experimental Protocols
Primary High-Throughput Screening: In Vitro Aldose Reductase Enzymatic Assay
This protocol details a spectrophotometric assay to measure the inhibition of ALR2 activity by monitoring the NADPH oxidation rate.[6][7]
Materials and Reagents:
-
Enzyme: Purified recombinant human aldose reductase (ALR2).
-
Buffer: 0.1 M Potassium phosphate buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Substrate: DL-Glyceraldehyde.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: Zopolrestat or another known ALR2 inhibitor.
-
Plates: 96- or 384-well UV-transparent plates.
-
Equipment: Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Assay Procedure (384-well format):
-
Compound Plating: Dispense 1 µL of test compounds and controls (dissolved in DMSO) into the wells of the assay plate. The final concentration of test compounds is typically 10 µM.
-
Reagent Preparation:
-
ALR2 Enzyme Solution: Dilute purified ALR2 in cold 100 mM phosphate buffer (pH 6.2).
-
NADPH Solution: Prepare a stock solution of NADPH in the phosphate buffer.
-
Substrate Solution: Prepare a stock solution of DL-Glyceraldehyde in the phosphate buffer.
-
-
Enzyme and Cofactor Addition: Add 10 µL of the ALR2 enzyme solution and 5 µL of the NADPH solution to each well. The final concentration of NADPH is typically 0.1 mM.
-
Pre-incubation: Centrifuge the plates briefly and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 5 µL of the DL-Glyceraldehyde substrate solution to each well. The final concentration of the substrate is typically 10 mM.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test Compound) / Rate of Control ] x 100
-
Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.
Secondary Screening: Cell-Based Assay for Glucose Uptake
This protocol provides a method to assess the effect of hit compounds on glucose uptake in a relevant cell line, providing a more physiologically relevant context.[8]
Materials and Reagents:
-
Cell Line: A suitable cell line for glucose uptake studies (e.g., L6 myotubes, 3T3-L1 adipocytes).
-
Culture Medium: Appropriate cell culture medium and supplements.
-
Test Compounds: Confirmed hits from the primary screen.
-
Positive Control: Insulin.
-
Reagents: 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog, glucose-free Krebs-Ringer phosphate (KRP) buffer.
-
Plates: 96-well cell culture plates.
-
Equipment: Scintillation counter or fluorescence plate reader.
Assay Procedure:
-
Cell Seeding and Differentiation: Seed cells in 96-well plates and allow them to differentiate into the desired phenotype (e.g., myotubes or adipocytes).
-
Serum Starvation: Before the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium.
-
Compound Treatment: Wash the cells with KRP buffer and then incubate with various concentrations of the test compounds or positive control (insulin) for a specified time.
-
Glucose Uptake: Add the radiolabeled or fluorescent glucose analog to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRP buffer. Lyse the cells with a suitable lysis buffer.
-
Measurement:
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the glucose uptake data to the protein concentration in each well.
-
Calculate the fold-change in glucose uptake relative to the vehicle-treated control.
-
Determine the EC50 value for compounds that significantly enhance glucose uptake.
Visualizations
Signaling Pathway of Aldose Reductase in Diabetic Complications
Caption: The Polyol Pathway and Inhibition by Aldose Reductase Inhibitors.
High-Throughput Screening Workflow for Aldose Reductase Inhibitors
Caption: HTS workflow for identifying novel Aldose Reductase inhibitors.
Logical Relationship in Hit Confirmation
References
- 1. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthesis route for this compound?
A1: The most frequently cited method is the condensation reaction between 2-aminothiophenol and maleic anhydride. This reaction proceeds via an intermediate, o-mercaptomaleanilic acid, which then undergoes cyclization to form the final product.[1]
Q2: My reaction yield is consistently low. What are the primary factors that could be affecting the yield?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Purity of 2-Aminothiophenol: 2-aminothiophenol is highly susceptible to oxidation, where it can dimerize to form 2,2'-disulfanediyldianiline.[2][3] This impurity will not participate in the desired reaction, thereby lowering the yield. Always use freshly purified or high-purity 2-aminothiophenol.
-
Reaction Conditions: The choice of solvent and temperature is critical. Some protocols use diethyl ether, while others may use different solvents.[1][4] The reaction temperature needs to be controlled to prevent side reactions or decomposition of intermediates.[4]
-
Side Reactions: Besides the oxidation of the starting material, other side reactions can occur, leading to a complex mixture of by-products that makes purification difficult and reduces the overall yield.[3]
Q3: Are there alternative synthesis strategies I can consider?
A3: Yes, an alternative route is the hydrolysis of the corresponding ester, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. This is a two-step process where the ester is first synthesized and then hydrolyzed, typically using a base like potassium hydroxide, followed by acidification to yield the carboxylic acid.[5][6]
Q4: What is the best method for purifying the final product?
A4: While column chromatography is mentioned for purifying related 1,4-benzothiazine derivatives, it can be a drawback due to product loss.[2][3] For this compound, a common purification method involves precipitation by acidifying the reaction mixture, followed by filtration.[5] Recrystallization from a suitable solvent, such as dichloromethane, can be employed to obtain high-purity crystals.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: The reaction fails to proceed or the yield is extremely low (<20%).
| Potential Cause | Suggested Solution |
| Degraded 2-Aminothiophenol | Verify the purity of your 2-aminothiophenol. If it has been stored for a long time or exposed to air, consider purifying it by distillation under reduced pressure or purchasing a new bottle. |
| Incorrect Solvent | The choice of solvent can be critical. For the reaction with maleic anhydride, diethyl ether is a common choice.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Inappropriate Temperature | Some reactions are sensitive to temperature. The reaction of 2-aminothiophenol with bromopyruvic acid derivatives, for instance, resulted in complete decomposition at reflux temperatures.[4] Ensure you are following the recommended temperature profile for your chosen protocol. |
Problem 2: The final product is impure, and I observe multiple spots on my TLC plate.
| Potential Cause | Suggested Solution |
| Formation of By-products | The formation of by-products from side reactions is a common issue.[3] An oxidative cyclization approach using DMSO as a solvent can also lead to low yields and impurities.[3] |
| Incomplete Reaction | If the reaction has not gone to completion, you will have a mixture of starting materials and product. Monitor the reaction progress using TLC until the starting material spot disappears. |
| Ineffective Purification | If simple precipitation is insufficient, consider recrystallization from a solvent system like dichloromethane.[5] If impurities persist, column chromatography on silica gel may be necessary, though it can lead to lower recovery.[7] |
Below is a logical workflow for troubleshooting low yield issues.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound?
Common impurities can originate from starting materials, side-reactions, or degradation. These may include:
-
Unreacted starting materials: Such as derivatives of 2-aminothiophenol.
-
Side-products: Formed during the cyclization reaction.[1][2]
-
Oxidation products: The thiol group in the starting material is susceptible to oxidation.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My compound "oils out" during recrystallization. What can I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the cooling is too rapid. To troubleshoot this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate instead of a cold surface.
-
If the issue persists, consider purification by column chromatography before attempting recrystallization again.
Q3: I am getting poor separation during column chromatography. What are some common reasons?
Poor separation in column chromatography can be due to several factors:
-
Inappropriate solvent system: The polarity of the mobile phase may not be optimal. It's recommended to first determine a suitable solvent system using Thin Layer Chromatography (TLC). A good developing solvent should give the desired compound an Rf value between 0.3 and 0.7.
-
Column overloading: Using too much crude sample for the amount of stationary phase. A general rule is to use a 20:1 to 100:1 ratio of stationary phase weight to sample weight.[3]
-
Irregular packing of the stationary phase: This can lead to channeling of the solvent and poor separation.
-
Compound instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. In such cases, using a different stationary phase like alumina or deactivating the silica gel might be necessary.
Q4: How can I effectively remove highly polar, acidic impurities?
Acid-base extraction is a highly effective technique for separating acidic or basic compounds from neutral ones.[4][5][6][7] For removing acidic impurities from your desired acidic product, a careful pH adjustment and extraction can be employed. If your desired product has a different pKa than the acidic impurities, a selective extraction might be possible by carefully choosing the pH of the aqueous solution.
Q5: What is a suitable method for assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.[8][9][10][11][12] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point. Purity is assessed by the peak area percentage of the main compound relative to any impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form | Too much solvent was used. | Reduce the solvent volume by gentle heating and evaporation, then allow to cool again. |
| The solution is supersaturated but lacks a nucleation site. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Low yield of crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to further decrease solubility. |
| Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. | |
| Oiling out | The compound is melting in the hot solvent before dissolving. | Use a higher boiling point solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the flask to cool to room temperature slowly before placing it in an ice bath. | |
| High level of impurities. | Purify the crude product by another method (e.g., column chromatography) before recrystallization. | |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not move from the baseline (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing a small percentage of a polar solvent like methanol or an acid like acetic acid may be necessary. |
| Compound runs with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid can help. |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Poor separation of closely eluting compounds | The solvent system is not optimized. | Perform a more thorough TLC analysis with different solvent mixtures to find a system that provides better separation. |
| The flow rate is too high. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[13] Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes. Dichloromethane has been reported for the crystallization of a similar compound.[14]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid until it is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system that separates the desired compound from its impurities. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is a good starting point for an acidic compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base like sodium bicarbonate. This will convert the acidic product into its water-soluble salt, which will move to the aqueous layer. Repeat the extraction of the organic layer with the basic solution.
-
Separation: Combine the aqueous layers. The organic layer now contains neutral impurities.
-
Acidification and Isolation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., HCl) until the solution is acidic (test with pH paper). The desired product should precipitate out of the solution.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Quantitative Data Summary
The following table provides a hypothetical comparison of the purification methods based on typical outcomes for similar compounds. Actual results may vary.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Throughput |
| Recrystallization | 85% | 98% | 70% | High |
| Column Chromatography | 70% | >99% | 50% | Low |
| Acid-Base Extraction | 80% | 95% | 85% | High |
Visualizations
Experimental Workflow: Purification of Crude this compound
Caption: General purification workflow for the crude product.
Logical Relationship: Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting purification methods.
References
- 1. Cyclisation of 2-aminothiophenol: Significance and symbolism [wisdomlib.org]
- 2. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. study.com [study.com]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 9. ptfarm.pl [ptfarm.pl]
- 10. helixchrom.com [helixchrom.com]
- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. staff-beta.najah.edu [staff-beta.najah.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 1,4-benzothiazine synthesis
Technical Support Center: 1,4-Benzothiazine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzothiazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,4-benzothiazines?
A1: The most prevalent precursor for the synthesis of 1,4-benzothiazines is 2-aminothiophenol (2-ATP).[1][2] This compound is typically reacted with a variety of substrates, including α-haloketones, dicarbonyl compounds, and alkynes, to construct the 1,4-benzothiazine core.
Q2: What is the general reaction mechanism for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and a β-diketone?
A2: The reaction generally proceeds through an initial condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the β-diketone to form an enamine intermediate. This is followed by an intramolecular cyclization via the nucleophilic attack of the thiol group onto the second carbonyl, and subsequent dehydration to yield the 1,4-benzothiazine ring system.[3]
Q3: Can solvents influence the outcome of the reaction?
A3: Yes, the choice of solvent can significantly impact the reaction. For instance, in some cases, using an excess of a ketone like acetone as a solvent can lead to the formation of unwanted byproducts through condensation with 2-aminothiophenol.[4] Greener and more benign solvents like polyethylene glycol (PEG) have been explored to facilitate metal-free synthesis.[2]
Q4: Are there any green synthetic methods available for 1,4-benzothiazine synthesis?
A4: Several environmentally friendly methods have been developed. These include using biocatalysts like baker's yeast, employing microwave irradiation to accelerate reactions under solvent-free conditions, and utilizing water as a solvent in the presence of catalysts like β-cyclodextrin.[1]
Troubleshooting Guide: Identification and Minimization of Byproducts
One of the primary challenges in 1,4-benzothiazine synthesis is the formation of unwanted byproducts. This guide addresses the identification and mitigation of two commonly encountered impurities.
Problem 1: Formation of a Disulfide Byproduct (2,2'-disulfanediyldianiline)
-
Identification: This byproduct appears as a dimeric structure of the 2-aminothiophenol starting material. Its presence can be confirmed by mass spectrometry, where a peak corresponding to its molecular weight (approximately 248.37 g/mol ) will be observed.
-
Cause: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide bond between two molecules.[1][4] This oxidative dimerization is a competitive reaction that can be promoted by the presence of air (oxygen) or other oxidizing agents in the reaction mixture.[1]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Fresh Starting Material: Use fresh or recently purified 2-aminothiophenol, as prolonged storage can lead to gradual oxidation.
-
Control of Reaction Temperature: In some cases, lower reaction temperatures can disfavor the oxidation pathway.[5]
-
Problem 2: Formation of an Acetone Condensation Byproduct (1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone)
-
Identification: This byproduct is typically formed when acetone is used as a solvent or is present as an impurity. It can be identified by NMR spectroscopy, which will show characteristic signals for the methyl groups of the acetone moiety, and mass spectrometry.
-
Cause: This byproduct arises from the condensation reaction between 2-aminothiophenol and acetone. The reaction involves the formation of an imine intermediate from the amino group and acetone, followed by an intramolecular cyclization involving the thiol group.
-
Solutions:
-
Solvent Selection: Avoid using acetone as a solvent if this byproduct is observed. Opt for alternative solvents such as ethanol, methanol, or dimethylformamide (DMF), depending on the specific reaction requirements.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from acetone contamination.
-
Purification: If the byproduct does form, it can often be separated from the desired 1,4-benzothiazine product by column chromatography or recrystallization.
-
Quantitative Data on Byproduct Formation
The following table summarizes the reported yields of the desired 1,4-benzothiazine product and byproducts under specific reaction conditions. This data highlights how different synthetic strategies can influence the product distribution.
| Reactants | Catalyst/Solvent | Desired Product Yield | Disulfide Byproduct Yield | Other Byproduct Yield | Reference |
| 2-Aminothiophenol and β-ketoesters | Neat, Microwave | 85-96% | Not Reported | Not Reported | |
| 2-Aminothiophenol and 1,3-dicarbonyls | Hydrazine hydrate (catalytic), Solvent-free | 83-96% | Not Reported | Not Reported | [1] |
| 2-Aminothiophenols and 1,3-dicarbonyls | Baker's yeast, Methanol, Ultrasonic irradiation | 51-82% | Not Reported | Not Reported | [1] |
| Substituted diaryl disulfides and 1,3-dicarbonyls | β-cyclodextrin, Water | 70-91% | Not Applicable | Not Reported | [1] |
Experimental Protocol: Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine
This protocol is adapted from a reported synthesis and serves as a representative example.[6]
Materials:
-
2-Aminothiophenol
-
3-Chloro-2,4-pentanedione
-
Pyridine
-
Ethanol
Procedure:
-
To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in pyridine (20 mL), add 3-chloro-2,4-pentanedione (1.34 g, 10 mmol).
-
Reflux the reaction mixture for 3 hours.
-
After cooling, pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-acetyl-3-methyl-4H-1,4-benzothiazine.
Troubleshooting:
-
If a significant amount of the disulfide byproduct is observed, ensure the reaction is set up under an inert atmosphere and that the pyridine is dry and free of oxidizing impurities.
-
If the reaction does not go to completion, the reflux time can be extended, and the progress monitored by thin-layer chromatography (TLC).
Visualizations
Below are diagrams illustrating the key reaction pathways discussed.
Caption: Overview of synthetic pathways leading to the desired 1,4-benzothiazine and common byproducts.
Caption: Simplified mechanism for 1,4-benzothiazine synthesis and disulfide byproduct formation.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of benzothiazine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiazine derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent issue in benzothiazine synthesis. The root cause often depends on the specific synthetic route. Here are some common causes and their solutions:
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Incomplete Cyclization: The final ring-closing step may not be proceeding to completion.
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Oxidation of 2-Aminothiophenol: The starting material, 2-aminothiophenol, is prone to oxidation, leading to the formation of disulfide-linked dimers and reducing the amount of reactant available for the desired reaction.[3][4]
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Suboptimal Catalyst: The choice and concentration of the catalyst are crucial for efficient synthesis.
-
Solution: Experiment with different catalysts. For the synthesis of 1,4-benzothiazines from 2-aminothiophenol and β-dicarbonyl compounds, catalysts such as hydrazine hydrate, baker's yeast, and basic alumina have been used effectively.[5][6] For 1,2-benzothiazines from chalcones, the reaction sequence often involves chlorosulfonation and cyclization with an amine.[7][8]
-
-
Inefficient Oxidation of the Intermediate: In many benzothiazole syntheses, a final oxidation step is required to form the aromatic ring. If this step is inefficient, the reaction can stall at the dihydro-benzothiazole intermediate.[1]
-
Solution: Ensure an adequate oxidizing agent is present. For many syntheses, atmospheric oxygen is sufficient. In other cases, explicit oxidizing agents like hydrogen peroxide (H₂O₂) or using DMSO as both the solvent and the oxidant can be effective.[1]
-
Formation of Impurities and Side Products
Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
The formation of side products can complicate purification and reduce the yield of the desired benzothiazine derivative.
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Disulfide Formation: The most common side product is the disulfide dimer of 2-aminothiophenol, formed by oxidation.[3][4]
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Solution: As with addressing low yields due to oxidation, use fresh 2-aminothiophenol and an inert atmosphere.[3]
-
-
Polymerization: Dark, insoluble materials in your reaction mixture often indicate polymerization of the starting materials.[3]
-
Solution: Avoid excessively high temperatures and the use of strong oxidizing agents. A stepwise heating approach or running the reaction at a lower temperature for a longer duration can help minimize polymerization.[3]
-
-
Incomplete Cyclization Products: As mentioned earlier, the reaction can stall at the intermediate stage before the final ring closure.
-
Solution: Optimize reaction conditions (temperature, time, catalyst) to drive the reaction to completion. Monitor the reaction by TLC to ensure all starting material is consumed.[1]
-
Purification Challenges
Q3: I'm having difficulty purifying my benzothiazine derivative. What are the best practices?
Purification can be challenging due to the nature of the product and the presence of impurities.
-
Recrystallization: This is a common method for purifying solid products.
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol). If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]
-
-
Column Chromatography: This technique is useful for separating the desired product from closely related impurities.
-
Protocol: Choose an appropriate solvent system (eluent) based on TLC analysis. A common stationary phase is silica gel. If your compound is basic, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent degradation on the column.[1] After running the column, collect the fractions containing your product and remove the solvent under reduced pressure.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and a β-dicarbonyl compound?
The reaction typically proceeds through the condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the other carbonyl carbon. The final step is often an oxidation to form the aromatic 1,4-benzothiazine ring.
Q2: What are the advantages of using microwave irradiation for benzothiazine synthesis?
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields compared to conventional heating methods.[1][2] This is due to the efficient and rapid heating of the reaction mixture.
Q3: Can I use solvent-free conditions for my synthesis?
Yes, several green chemistry approaches for benzothiazine synthesis utilize solvent-free conditions, often in conjunction with microwave irradiation or solid supports like basic alumina.[9][10] This can simplify the workup procedure and reduce environmental impact.
Q4: How do I choose the right solvent for my reaction?
Common solvents for benzothiazine synthesis include ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG-200).[1][10] The optimal solvent depends on the specific reactants and reaction conditions. It is often necessary to screen a few different solvents to find the one that gives the best yield and purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,4-Benzothiazine Derivatives
| Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiophenol and β-Diketones | Basic Alumina | None (Solvent-free) | Microwave Irradiation | 69-85 | [6] |
| 2-Aminothiophenol and β-Dicarbonyl Compounds | Hydrazine Hydrate | None (Solvent-free) | Conventional Heating | 83-96 | [10] |
| 2-Aminothiophenol and 1,3-Dicarbonyl Compounds | Baker's Yeast | Methanol | Ambient Temperature | 51-82 | [6] |
| 2-Aminothiophenols and 1,3-Dicarbonyl Compounds | None | DMSO | Reflux | 37-42 | [11] |
| 2-Aminothiophenol and Diethyl Acetylenedicarboxylate | None | Ethanol | Room Temperature | 91 | [11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines
This protocol is adapted from a method utilizing microwave irradiation for the rapid synthesis of 4H-1,4-benzothiazines.[2][9]
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Reaction Setup: In a microwave-safe reaction vial, add 2-aminothiophenol (1 mmol), the desired β-dicarbonyl compound (1 mmol), and a catalytic amount of basic alumina.
-
Microwave Irradiation: Place the vial in a domestic microwave oven and irradiate at a suitable power level for 6-11 minutes. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.[9]
Protocol 2: Synthesis of 1,2-Benzothiazine Derivatives from Chalcones
This is a three-step protocol for the synthesis of 1,2-benzothiazine derivatives.[7][8]
-
Step 1: Chlorosulfonation of Chalcones:
-
In an ice bath, add the chalcone (1 equivalent) portion-wise to stirred chlorosulfonic acid (10 equivalents).
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
-
Step 2: Bromination:
-
React the resulting chalcone sulfonyl chloride with bromine in glacial acetic acid at room temperature to yield the dibromo sulfonyl chloride derivative.
-
-
Step 3: Cyclization to form 1,2-Benzothiazine:
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To a stirred solution of the dibromo chalcone sulfonyl chloride (1 g) in ethanol (25 mL) at room temperature, add a primary amine (3 equivalents) drop-wise.
-
Warm the mixture on a water bath for 10-20 minutes.
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Stir the mixture at room temperature for an additional 30 minutes.
-
Add ice to the mixture until a precipitate appears.
-
Collect the solid product by vacuum filtration.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: General experimental workflow for the synthesis and purification of 1,4-benzothiazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy in antimicrobial assays of benzothiazine compounds
Technical Support Center: Benzothiazine Antimicrobial Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the antimicrobial testing of benzothiazine compounds.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to observations of low or inconsistent efficacy in antimicrobial assays involving benzothiazine derivatives.
Q1: Why am I observing low or no antimicrobial activity with my benzothiazine compound, which was expected to be active?
Answer: Several factors can contribute to unexpectedly low or absent antimicrobial activity. The issue can typically be traced back to one of three areas: the compound itself, the assay conditions, or the microbial strain used.
-
Compound-Specific Issues:
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Poor Solubility: Benzothiazine derivatives, due to their aromatic structure, often exhibit poor aqueous solubility.[1][2] If the compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to artificially low efficacy readings.[3]
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Degradation: The compound may be unstable in the experimental conditions (e.g., pH, temperature, light exposure) or may be degraded by components in the culture medium.
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Purity: Impurities in the synthesized compound could interfere with its activity or the assay itself.
-
-
Assay & Methodological Issues:
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Inappropriate Solvent/Vehicle: The solvent used to dissolve the compound (e.g., DMSO) might be at a final concentration that is toxic to the test organism, or it may not be sufficient to keep the compound in solution when diluted into the aqueous assay medium.[4]
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Assay Choice: Diffusion-based assays (like disk diffusion) may be unsuitable for poorly soluble compounds as they cannot diffuse effectively through the agar.[5] Broth microdilution is often a more reliable method.[5]
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Inoculum Size: An excessively high concentration of microbes can overwhelm the antimicrobial agent, leading to apparent inefficacy.[6] Standardized inoculum preparation is critical.
-
-
Microbial Strain Issues:
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Intrinsic Resistance: The selected microbial strain may possess intrinsic resistance mechanisms against the compound's mode of action.[6] For example, some benzothiazine derivatives show activity against Gram-positive bacteria but not Gram-negative bacteria.[7][8]
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Strain Viability: The health and growth phase of the microbial inoculum can significantly impact susceptibility results.[9]
-
Below is a workflow to systematically troubleshoot this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Overcoming solubility issues of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid in biological buffers.
Compound Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Synonyms | 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid | [1] |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | Pale yellow amorphous powder, Colourless solid | [1][2] |
| Melting Point | 180-188 °C | [1] |
| Structure | Contains a carboxylic acid group, indicating it is an acidic compound. | [2] |
Frequently Asked Questions (FAQs)
Q1: My this compound, prepared in a DMSO stock, precipitates immediately when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
A1: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble.[3][4] The rapid change in solvent polarity causes the compound to come out of solution. The benzothiazinone scaffold is known for its low aqueous solubility.[5][6] Since your compound is an acidic molecule, its solubility is highly dependent on the pH of the buffer.[7] At a neutral pH of 7.4, the carboxylic acid group may not be sufficiently ionized to ensure solubility.
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A2: As this compound is an acidic compound, its solubility increases as the pH of the solution becomes more basic.[7] In a more basic environment (higher pH), the carboxylic acid group (-COOH) deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in aqueous buffers.[7] You can leverage this by preparing your biological buffer at a slightly higher pH (e.g., pH 8.0) to increase the compound's solubility. However, you must ensure that this pH is compatible with your experimental system (e.g., cells, proteins).[8]
Q3: What are co-solvents, and how can they help with solubility? Are there any risks?
A3: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[9] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). They work by reducing the polarity of the aqueous environment.[10]
However, it is crucial to be aware of the potential risks:
-
Cell Toxicity: High concentrations of co-solvents like DMSO can be toxic to cells. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[8]
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Assay Interference: Co-solvents can sometimes interfere with the biological assay itself, for example, by altering enzyme activity or protein stability.[11]
-
It is always essential to run a vehicle control (your buffer with the same final concentration of the co-solvent) to account for any effects of the co-solvent alone.[3]
Q4: I've heard about cyclodextrins. Can they be used to improve the solubility of my compound?
A4: Yes, cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly water-soluble molecules, like your compound, forming an "inclusion complex" where the hydrophobic part of your compound is shielded within the cyclodextrin's cavity. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions. Substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[12]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution of DMSO stock into buffer. | The final concentration of the compound exceeds its aqueous solubility limit. The rapid change in solvent polarity ("solvent shock") causes the compound to "crash out."[4] | 1. Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound.[8] 2. Optimize Dilution: Perform a serial dilution of the stock solution in the pre-warmed (37°C) biological buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing.[3] 3. Increase pH: For this acidic compound, increasing the buffer pH to 8.0 can enhance solubility. Ensure this pH is compatible with your assay.[8] |
| Precipitation Over Time in the incubator. | Temperature Shift: Solubility can be affected by temperature changes between solution preparation and incubation at 37°C.[4] Media Instability: The compound may be unstable or interact with components in the cell culture media over time.[13] pH Change: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[3] | 1. Pre-warm Media: Always use pre-warmed (37°C) media for dilutions.[3] 2. Solubility in Media: Test the compound's solubility and stability directly in your complete cell culture medium over the intended duration of the experiment.[13] 3. Monitor pH: Check the pH of your culture medium, especially in long-term or high-density cell cultures. |
| Inconsistent Assay Results | Microprecipitation: The compound may be forming very small, invisible precipitates, leading to an inaccurate effective concentration. | 1. Centrifugation/Filtration: Before adding to your assay, briefly centrifuge your final diluted solution and take the supernatant. This can help remove any undissolved particles. 2. Visual Inspection: Examine a small aliquot of your final dilution under a microscope to check for microprecipitates.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing vigorously. If necessary, use a bath sonicator for brief periods to aid dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[13]
Protocol 2: pH-Dependent Solubility Enhancement
-
Prepare your biological buffer (e.g., PBS) at the standard pH (e.g., 7.4) and a more basic pH (e.g., 8.0).
-
Prepare a series of dilutions of your DMSO stock solution of the compound in both buffers to determine the maximum soluble concentration.
-
Start with a high concentration and perform serial dilutions.
-
After adding the compound, vortex each dilution gently.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 2 hours).
-
Visually inspect for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration at that pH.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: pH-dependent solubility of an acidic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
Preventing degradation of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid during storage
This technical support center provides guidance on preventing the degradation of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Oxidation: The sulfur atom in the benzothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.
-
Hydrolysis: The lactam (cyclic amide) ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.
-
Dimerization: Benzothiazine derivatives have been observed to undergo oxidative dimerization in solution.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, the solid compound should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C).[3][4] Some suppliers recommend storage at 4°C.[3] To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to reduce the risk of oxidation.
Q3: Is it advisable to store this compound in solution?
A3: It is generally not recommended to store this compound in solution for extended periods. Benzothiazine derivatives have been noted to be less stable in solution compared to their solid state.[1][2] If solutions are necessary for your experiments, they should be prepared fresh. If short-term storage is unavoidable, solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas to minimize oxidative degradation.
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of the compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the parent compound from its potential degradation products. It is crucial to develop and validate an HPLC method that can resolve the active pharmaceutical ingredient (API) from all potential degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid material (e.g., yellowing) | Oxidation of the sulfur atom or other chromophoric degradation. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the storage container is tightly sealed and protected from light. |
| Decreased purity observed by HPLC analysis | Inappropriate storage conditions (temperature, humidity, light exposure). | Review and optimize storage conditions. Refer to the recommended storage conditions (refrigerated, dark, dry). |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound. | Perform forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Poor solubility of the compound | Potential degradation to less soluble products or polymorphism. | Re-test the purity of the material. If purity is confirmed, consider re-crystallization or other purification methods. |
| Inconsistent experimental results | Degradation of the compound in solution during experiments. | Prepare solutions fresh before each use. If using stock solutions, validate their stability under your experimental conditions. |
Quantitative Data Summary
The following tables provide representative data from a hypothetical forced degradation study on this compound.
Table 1: Stability of Solid this compound under Different Storage Conditions (3 months)
| Condition | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 25°C / 60% RH | 98.5 | 0.8 | 0.4 |
| 40°C / 75% RH | 95.2 | 2.5 | 1.1 |
| 4°C (protected from light) | >99.5 | <0.1 | <0.1 |
| Photostability (ICH Q1B) | 97.1 | 1.5 | 0.9 |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile:Water 1:1) at 25°C
| Time (hours) | Purity (%) | Oxidative Dimer (%) | Hydrolysis Product (%) |
| 0 | 99.8 | <0.1 | <0.1 |
| 24 | 97.2 | 1.8 | 0.5 |
| 48 | 94.5 | 3.5 | 1.0 |
| 72 | 91.8 | 5.2 | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method.
1. Acid and Base Hydrolysis:
- Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
- Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
- Add a small volume of hydrogen peroxide (e.g., 3%).
- Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot and dilute for HPLC analysis.
3. Thermal Degradation (Solid State):
- Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
- At specified time points (e.g., 1, 2, 4 weeks), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
4. Photostability (Solid State):
- Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7][8]
- A control sample should be protected from light.
- After exposure, dissolve the samples and analyze by HPLC.
Protocol 2: HPLC Method for Purity and Degradation Analysis
This is an example of an HPLC method that could be used for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for stability assessment.
Caption: Key factors for ensuring experimental reliability.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. iagim.org [iagim.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ikev.org [ikev.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Stability of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its core structure, which includes a lactam (a cyclic amide) and a thioether linkage within the benzothiazinone ring system. These functional groups make the molecule susceptible to degradation via several pathways:
-
Hydrolysis: The lactam ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and loss of biological activity.[1][2]
-
Oxidation: The thioether sulfur atom is prone to oxidation, which can form sulfoxide and sulfone derivatives.[3][4][5] This can alter the compound's physicochemical properties and potentially its pharmacological profile.
-
Photodegradation: Compounds with a benzothiazine or related heterocyclic core can be sensitive to light, leading to photoisomerization or other forms of degradation.[3]
Q2: How can I formulate this compound for in vivo studies to improve its stability?
A2: Several formulation strategies can be employed to enhance the stability of this compound for in vivo administration:
-
pH Control: Maintaining the pH of the formulation within a stable range is crucial to prevent acid or base-catalyzed hydrolysis of the lactam ring. The optimal pH should be determined through stability studies.
-
Use of Excipients:
-
Antioxidants: To prevent oxidation of the thioether, antioxidants such as ascorbic acid or alpha-tocopherol can be included in the formulation.
-
Buffering Agents: Utilize buffers like citrate or phosphate to maintain the desired pH.
-
Solubilizing Agents: For poorly soluble compounds, excipients like cyclodextrins can enhance solubility and may also offer some protection against degradation.
-
-
Prodrug Approach: The carboxylic acid moiety can be masked by forming an ester or amide prodrug. This can improve stability and oral absorption, with the active compound being released in vivo through enzymatic cleavage.
-
Lyophilization: For parenteral formulations, lyophilization (freeze-drying) can significantly improve long-term stability by removing water, which is often a key factor in hydrolytic degradation.
Q3: What are the key considerations for analytical method development to assess the stability of this compound?
A3: A stability-indicating analytical method is essential to accurately quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[6][7][8] Key considerations include:
-
Specificity: The method must be able to separate the parent compound from all potential degradation products and any formulation excipients.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed under various stress conditions (acid, base, oxidation, heat, and light).[9][10][11][12][13]
-
Validation: The analytical method must be validated according to ICH guidelines, including parameters such as accuracy, precision, linearity, range, and robustness.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Formulation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Lactam Ring | 1. pH Optimization: Conduct a pH-stability profile to identify the pH of maximum stability. Adjust the formulation pH using appropriate buffers. 2. Reduce Water Activity: For oral formulations, consider solid dosage forms (e.g., tablets, capsules) or non-aqueous liquid formulations if feasible. For parenteral formulations, consider lyophilization. |
| Oxidation of the Thioether | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation. 2. Protect from Oxygen: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen). Use sealed containers with minimal headspace. |
Issue 2: Inconsistent In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability due to Instability in GI Tract | 1. Enteric Coating: For oral formulations, consider an enteric coating to protect the compound from the acidic environment of the stomach. 2. Prodrug Strategy: Synthesize an ester or amide prodrug of the carboxylic acid to improve stability and absorption. |
| Metabolic Instability | 1. In Vitro Metabolism Studies: Conduct studies using liver microsomes or hepatocytes to identify major metabolic pathways. 2. Structural Modification: If metabolism is rapid, consider medicinal chemistry efforts to modify the metabolically labile sites of the molecule. |
Issue 3: Appearance of Unknown Peaks in HPLC Analysis of Stability Samples
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect from Light: Conduct all handling, formulation, and storage of the compound and its formulations under light-protected conditions (e.g., amber vials, aluminum foil). 2. Photostability Studies: Perform formal photostability studies according to ICH Q1B guidelines to characterize the light sensitivity. |
| Interaction with Excipients | 1. Compatibility Studies: Perform compatibility studies with individual excipients to identify any potential interactions. 2. Alternative Excipients: If an incompatibility is identified, select alternative excipients with a lower potential for interaction. |
Data Presentation: Plausible Stability Data
The following tables present plausible stability data for this compound based on the known reactivity of its functional groups.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Half-life (t½) (hours) | Major Degradation Pathway |
| 2.0 | 12 | Acid-catalyzed hydrolysis of the lactam ring |
| 4.0 | 72 | Minimal degradation |
| 6.0 | 120 | Minimal degradation |
| 8.0 | 48 | Base-catalyzed hydrolysis of the lactam ring |
| 10.0 | 8 | Rapid base-catalyzed hydrolysis of the lactam ring |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 6.0
| Temperature (°C) | Half-life (t½) (days) |
| 4 | > 365 |
| 25 | 90 |
| 40 | 5 |
| 60 | 0.5 |
Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound in Aqueous Solution at pH 6.0 and 25°C
| Stress Condition | % Degradation after 24 hours | Major Degradation Products |
| 3% H₂O₂ | 25% | Sulfoxide and Sulfone derivatives |
| ICH Q1B Photostability (Option II) | 15% | Photoisomers and oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by UV scan) and/or MS detection.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the compound in plasma.[14][15][16]
Methodology:
-
Preparation: Prepare a 1 µM solution of the compound in pre-warmed (37°C) plasma (human, rat, or mouse).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.
-
Sample Processing: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) from the disappearance of the parent compound over time.
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Minimizing side reactions in the synthesis of substituted benzothiazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of substituted benzothiazines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted benzothiazines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Formation of a Dark, Tarry, or Polymeric Substance in the Reaction Mixture
-
Question: My reaction mixture has turned dark and is producing a significant amount of insoluble, tarry material. What is the likely cause and how can I prevent this?
-
Answer: This is a common issue and often indicates the oxidation of the 2-aminothiophenol starting material. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers (e.g., 2,2'-disulfanediyldianiline) and further polymerization.
Solutions:
-
Use Freshly Purified 2-Aminothiophenol: Impurities in the starting material can catalyze side reactions. It is highly recommended to purify 2-aminothiophenol by recrystallization or distillation before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures, as they can accelerate oxidative side reactions.
-
Slow Reagent Addition: Adding reagents portion-wise or via syringe pump can help to control the reaction rate and minimize the accumulation of reactive intermediates that can lead to polymerization.
-
Issue 2: Low Yield of the Desired Benzothiazine and Presence of Unreacted Starting Materials
-
Question: My reaction is not going to completion, and I am isolating a low yield of my target benzothiazine along with unreacted 2-aminothiophenol and the other reactant. How can I improve the conversion?
-
Answer: Incomplete reactions can be due to several factors, including insufficient activation, suboptimal reaction conditions, or catalyst deactivation.
Solutions:
-
Optimize Reaction Temperature and Time: Systematically increase the reaction temperature or prolong the reaction time while monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction rate. Consider screening different catalysts, such as Lewis acids, Brønsted acids, or heterogeneous catalysts, to find the most effective one for your specific substrates.[1]
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction pathway. Experiment with different solvents of varying polarity.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields.[2]
-
Issue 3: Formation of an Isomeric Byproduct
-
Question: I am observing an isomeric byproduct in my reaction. How can I improve the regioselectivity of the synthesis?
-
Answer: The formation of isomers can occur, especially in reactions involving unsymmetrical precursors. The regioselectivity is often influenced by the electronic and steric properties of the substituents and the reaction mechanism.
Solutions:
-
Choice of Precursors: Carefully select the starting materials. For instance, in the reaction of 2-aminothiophenols with α-cyano-β-alkoxy carbonyl epoxides, the regioselectivity of the epoxide ring-opening is a key factor.[3][4]
-
Catalyst and Reaction Conditions: The catalyst and reaction conditions can influence the regiochemical outcome. For example, in some cases, acid catalysis can alter the site of nucleophilic attack.
-
Protecting Groups: In complex syntheses, the use of protecting groups can be employed to block one reactive site and direct the reaction to the desired position.
-
Issue 4: Incomplete Cyclization and Presence of Intermediates
-
Question: My analysis shows the presence of an intermediate, suggesting that the final cyclization to the benzothiazine ring is not complete. How can I drive the reaction to completion?
-
Answer: The final ring-closing step can sometimes be slow or reversible.
Solutions:
-
Use of a Mild Oxidant: In syntheses where the final step is an oxidative cyclization, the choice and amount of the oxidizing agent are crucial. Mild oxidants like dimethyl sulfoxide (DMSO) or air can be effective.
-
Dehydrating Conditions: If the cyclization involves the elimination of water, ensure that the reaction is carried out under anhydrous conditions or with the use of a dehydrating agent.
-
pH Adjustment: The pH of the reaction mixture can influence the rate of cyclization. In some cases, a slightly acidic or basic medium may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of substituted benzothiazines?
A1: The most prevalent side reaction is the oxidative dimerization of 2-aminothiophenol to form 2,2'-disulfanediyldianiline. This disulfide is often observed as a significant byproduct, reducing the yield of the desired benzothiazine.
Q2: How can I effectively remove the 2,2'-disulfanediyldianiline byproduct?
A2: This byproduct can often be removed by column chromatography on silica gel. Due to the difference in polarity between the disulfide and the target benzothiazine, a suitable eluent system can usually achieve good separation. Recrystallization can also be an effective purification method.
Q3: What are the advantages of using a heterogeneous catalyst for benzothiazine synthesis?
A3: Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture (typically by filtration), potential for recycling and reuse, and often milder reaction conditions, which can help to minimize side reactions.
Q4: Can I use "green" chemistry principles to minimize side reactions and environmental impact?
A4: Yes, several greener approaches have been developed for benzothiazine synthesis. These include the use of water as a solvent, solvent-free reaction conditions, microwave-assisted synthesis, and the use of biocatalysts like baker's yeast.[5][6] These methods can lead to higher yields, shorter reaction times, and a reduction in hazardous waste.
Data Presentation
The following tables summarize quantitative data on the impact of various factors on the yield of substituted benzothiazines and the formation of side products.
Table 1: Comparison of Yields for the Synthesis of 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone with and without an Inert Atmosphere.
| Reactants | Atmosphere | Product Yield (%) | 2-[(2-aminophenyl)dithio]aniline Yield (%) | Dihydro-1,3-benzothiazole Byproduct Yield (%) | Reference |
| 2-Aminothiophenol + Penta-2,4-dione | Air | 36 | 12 | 5 | [5] |
| 2-Aminothiophenol + Penta-2,4-dione | Nitrogen | 73 | Not Reported (Minimized) | Not Reported (Minimized) | [7] |
Table 2: Influence of Catalyst on the Yield of 2,3-Disubstituted-1,4-benzothiazines.
| 2-Aminothiophenol Derivative | 1,3-Dicarbonyl Compound | Catalyst | Yield (%) | Reference |
| 2-Aminothiophenol | Ethyl acetoacetate | None (Neat, Microwave) | 92 | [8] |
| 2-Aminothiophenol | Ethyl acetoacetate | Hydrazine hydrate (catalytic) | 85 | [6] |
| 2-Aminobenzenethiol | Ethyl acetoacetate | Basic alumina (Microwave) | 85 | [5] |
| 2-Aminothiophenol | Acetylacetone | H3PW12O40 | 88 | [9] |
Table 3: Effect of Reaction Temperature on the Yield of 1,4-Benzothiazine Derivatives.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiophenol + α,β-Unsaturated Ketone | Methanol | 110 | 10 | 73-90 | [5] |
| 2-Aminothiophenol + Fluoroalkyl Ketone | DMAc | Room Temperature | 24 | 44-91 | [5] |
| 2-Aminothiophenol + Acetylenic Ester + Malonate Ester | Isopropyl alcohol | 50 | 7 | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-1,4-benzothiazines under an Inert Atmosphere
This protocol describes a general method for the synthesis of 2,3-disubstituted-1,4-benzothiazines from 2-aminothiophenol and a 1,3-dicarbonyl compound under a nitrogen atmosphere to minimize oxidative side reactions.
-
Apparatus Setup:
-
Assemble a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried before use.
-
-
Reaction Setup:
-
To the flask, add 2-aminothiophenol (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0-1.2 equivalents).
-
Add an appropriate solvent (e.g., ethanol, toluene, or dimethylformamide).
-
Begin stirring the mixture.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (this will depend on the specific substrates and solvent used) and monitor the progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Purification of 2-Aminothiophenol by Recrystallization
This protocol provides a method for the purification of 2-aminothiophenol, which is often necessary to remove oxidized impurities before its use in synthesis.
-
Dissolution:
-
In a fume hood, dissolve the crude 2-aminothiophenol in a minimal amount of hot solvent. A mixture of ethanol and water is often effective. Start by dissolving the solid in hot ethanol.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The purified 2-aminothiophenol should be a pale yellow solid.
-
Visualizations
Caption: Experimental workflow for benzothiazine synthesis.
Caption: Troubleshooting logic for benzothiazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
Refinement of protocols for consistent results with (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results using (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic compound belonging to the 1,4-benzothiazine class.[1][2] Derivatives of 1,4-benzothiazine are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects.[1][2][3][4][5] This specific compound is noted for its potential in the development of antimicrobial and anti-inflammatory agents.[6]
Q2: What are the physical and chemical properties of this compound?
Based on available data, the key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | [6] |
| Molecular Weight | 223.25 g/mol | [6] |
| Appearance | Pale yellow amorphous powder | [6] |
| Melting Point | 180-188 °C | [6] |
| Purity | ≥ 98% (by HPLC) | [6] |
| Storage | 0-8°C | [6] |
Q3: How should I prepare a stock solution of this compound?
For initial solubilization, it is recommended to use a small amount of dimethyl sulfoxide (DMSO). Due to the acidic nature of the molecule, solubility in aqueous buffers may be pH-dependent. For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically below 0.5%).
Troubleshooting Guide
Issue 1: Inconsistent results between experiments.
-
Q: My experimental results are not reproducible. What could be the cause?
-
A: Inconsistent results can stem from several factors. Start by verifying the purity and integrity of your compound batch. Ensure that the compound is fully dissolved in your stock solution and assay buffer, as poor solubility is a common source of variability.[7] It is also crucial to maintain consistent experimental conditions, such as temperature, incubation times, and cell passage number.
-
Issue 2: Poor solubility in aqueous media.
-
Q: I'm having trouble dissolving the compound in my aqueous assay buffer.
-
A: As an acetic acid derivative, the solubility of this compound is likely to be higher at a slightly alkaline pH. You can try preparing your stock solution in DMSO and then diluting it into your assay buffer. If precipitation occurs upon dilution, you might need to adjust the pH of the buffer or include a small percentage of a non-ionic surfactant like Tween® 20, if compatible with your assay.
-
Issue 3: Apparent loss of compound activity over time.
-
Q: The compound seems to lose its effectiveness when I store the stock solution.
-
A: The stability of benzothiazine derivatives in solution can vary.[8] It is recommended to prepare fresh stock solutions for each experiment. If this is not feasible, aliquot your stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light, as some heterocyclic compounds can be light-sensitive.
-
Experimental Protocols
Synthesis of this compound monohydrate
A detailed synthesis method for the monohydrate form of the title compound has been reported. The procedure involves the hydrolysis of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.[9]
Materials:
-
Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate
-
Potassium hydroxide
-
Ethanol
-
Water
-
4 M Hydrochloric acid
-
Dichloromethane
Procedure:
-
A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[9]
-
The reaction mixture is stirred at room temperature for 24 hours.[9]
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[9]
-
The reaction mixture is then poured into water and acidified with 4 M HCl to precipitate the (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid as a colorless solid.[9]
-
Single crystals suitable for X-ray analysis can be obtained by crystallization from dichloromethane through slow evaporation.[9]
Caption: Workflow for the synthesis of the target compound.
In Vitro Anti-inflammatory Assay: Inhibition of NF-κB Activation
This protocol is a general guideline for assessing the anti-inflammatory potential of the compound by measuring the inhibition of the NF-κB signaling pathway.
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Reagents for quantifying NF-κB activation (e.g., Luciferase reporter assay kit, ELISA for phosphorylated p65, or Western blot antibodies)
Procedure:
-
Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes for p65 phosphorylation, 6 hours for reporter gene expression).
-
Lyse the cells and measure NF-κB activation using a suitable method.
-
Calculate the percentage of inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
References
- 1. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 9. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Analogues and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. One such scaffold of interest is the 1,4-benzothiazine nucleus, derivatives of which have demonstrated a broad spectrum of biological activities, including antibacterial properties. This guide provides a comparative overview of the antimicrobial activity of derivatives of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid against various pathogens, benchmarked against standard antibiotics.
While direct antimicrobial data for this compound is not extensively available in the public domain, this comparison leverages published data on structurally similar 1,4-benzothiazine derivatives to provide insights into their potential efficacy. It is important to note that the presented data pertains to these analogues and not the parent compound itself.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various 1,4-benzothiazine derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the MICs of standard antibiotics for a comparative perspective.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Reference |
| 1,4-Benzothiazine Derivative 1 | 100 - 500 | 25 - 600 | [1] |
| 1,4-Benzothiazine Derivative 2 | 8 - 16 | - | [2] |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one | 2 - 8 | - | [3] |
| Ampicillin | 0.2 | - | [4] |
| Streptomycin | 12.5 | 12.5 | [1] |
| Kanamycin | - | - | [2] |
| Vancomycin | - | - | [2] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,4-Benzothiazine Derivative 1 | >600 | - | [1] |
| 4H-1,4-Benzothiazine Derivative | 58 - 158 | - | [5] |
| Ampicillin | - | 0.2 | [4] |
| Streptomycin | - | 0.05 - 0.1 | [4] |
| Ciprofloxacin | 12.5 | 12.5 | [4] |
Note: The data presented is a compilation from multiple studies on various 1,4-benzothiazine derivatives and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The determination of antimicrobial activity is conducted using standardized laboratory procedures. The two most common methods are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method (Kirby-Bauer Test) for assessing the zone of inhibition.
Broth Microdilution Method (for MIC Determination)
This method provides a quantitative measure of the antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: The test compound (e.g., a 1,4-benzothiazine derivative) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound or a standard antibiotic are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Signaling Pathways and Logical Relationships
The development of novel antimicrobial agents often involves understanding their mechanism of action, which may involve the inhibition of specific bacterial signaling pathways. While the precise signaling pathways targeted by this compound are not yet fully elucidated, research into related compounds suggests potential interference with essential bacterial processes.
Caption: Potential mechanism of action.
References
- 1. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 3. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Aldose Reductase Inhibitory Activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid Derivatives and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the enzyme inhibitory activity of a key derivative of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid against the well-established aldose reductase inhibitors Epalrestat, Tolrestat, and Sorbinil. This objective analysis is supported by experimental data from published literature, offering a clear perspective on the potential of this compound class in the context of diabetic complications.
Introduction to Aldose Reductase Inhibition
Aldose reductase is a critical enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation is a key pathogenic factor in the development of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.
While this compound itself lacks extensive characterization in the literature, a closely related derivative, 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210) , has demonstrated potent inhibitory activity against aldose reductase[1]. This guide will use SPR-210 as a representative compound for this class and compare its efficacy against known inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SPR-210 and the established aldose reductase inhibitors Epalrestat, Tolrestat, and Sorbinil. Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 Value |
| SPR-210 (A this compound derivative) | Aldose Reductase | 9.5 nM [1] |
| Epalrestat | Aldose Reductase | 10 nM - 86 nM |
| Tolrestat | Aldose Reductase | 35 nM[2][3][4] |
| Sorbinil | Aldose Reductase | 0.4 µM - 3.1 µM[5][6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the substrate used.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the polyol pathway, the target of these inhibitors, and a typical experimental workflow for determining enzyme inhibition.
Experimental Protocols
The following is a representative protocol for a spectrophotometric assay to determine the inhibitory activity of compounds against aldose reductase.
1. Materials and Reagents:
-
Purified or recombinant aldose reductase enzyme
-
Phosphate buffer (0.067 M, pH 6.2)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
DL-glyceraldehyde (substrate)
-
Test compounds (e.g., SPR-210, Epalrestat, Tolrestat, Sorbinil) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Enzyme Assay Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution to the appropriate wells. A control well containing the enzyme and buffer but no inhibitor should be included.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the NADPH and substrate solutions to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-20 minutes).
3. Data Analysis:
-
Calculate the rate of NADPH oxidation (the change in absorbance per minute) from the linear portion of the kinetic curve for each concentration of the inhibitor.
-
The percentage of inhibition for each concentration is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is observed.
Conclusion
The available data indicates that derivatives of this compound, as represented by SPR-210, are highly potent inhibitors of aldose reductase. The in vitro efficacy of SPR-210 is comparable to, and in some cases surpasses, that of established inhibitors like Epalrestat and Tolrestat, and is significantly more potent than Sorbinil. These findings underscore the potential of the 1,4-benzothiazine scaffold as a promising starting point for the development of novel therapeutics for the management of diabetic complications. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-ac etic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid analogs, focusing on their potential as antimicrobial and anti-inflammatory agents. The information is compiled from various studies to offer insights into how structural modifications of this scaffold influence its biological activity.
Core Structure
The foundational molecule for this analysis is this compound. Its derivatives, primarily amide and hydrazone analogs, have been synthesized and evaluated for various biological activities.
Antimicrobial Activity
The this compound scaffold has been explored for its potential as a source of new antimicrobial agents. Studies have shown that modifications to the acetic acid moiety, particularly the formation of amide and pyrazole-containing derivatives, can lead to compounds with notable antibacterial and antifungal properties.
Quantitative Antimicrobial Data
A study by Dabholkar and Gavande synthesized a series of 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives and evaluated their antimicrobial activity. The results, presented as the zone of inhibition, are summarized below.
| Compound ID | R-group on Phenyl Ring | Zone of Inhibition (mm) against B. subtilis | Zone of Inhibition (mm) against S. lactis | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against P. putide |
| 6a | H | 15 | 12 | 10 | 8 |
| 6b | 4-CH₃ | 18 | 14 | 12 | 10 |
| 6c | 4-OCH₃ | 16 | 12 | 11 | 9 |
| 6d | 4-Cl | 14 | 10 | 9 | 7 |
| 6e | 4-NO₂ | 12 | 9 | 8 | 6 |
| Ampicillin | - | 24 | 20 | 22 | 18 |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
Based on the data, the following SAR can be inferred:
-
Substitution on the phenyl ring: The presence of electron-donating groups (e.g., -CH₃, -OCH₃) at the para position of the phenyl ring appears to enhance antibacterial activity against Gram-positive bacteria (B. subtilis and S. lactis) compared to the unsubstituted analog.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position seems to decrease the antibacterial activity.
-
Gram-negative activity: The tested compounds generally exhibited lower activity against Gram-negative bacteria (E. coli and P. putide) compared to Gram-positive bacteria.
Another study focused on 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues and reported their Minimum Inhibitory Concentration (MIC) values against various microbial strains. The key intermediates, chloro-substituted-2-amino-5-fluorobenzenethiols, surprisingly showed remarkable antibacterial and antifungal activity with MIC values between 2 and 8 µg/mL against Gram-positive bacteria and fungi[1].
Anti-inflammatory Activity
The 1,4-benzothiazine scaffold is also a known pharmacophore for anti-inflammatory agents. Research has been conducted to evaluate the potential of this compound analogs as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Quantitative Anti-inflammatory Data
While a specific study with a comprehensive SAR table for this compound analogs as COX inhibitors was not identified, a study on structurally related benzo[d]thiazole analogs provides valuable insights into the potential of this class of compounds. The study evaluated their inhibitory effects on ovine COX-1 and COX-2.
| Compound ID | R¹ | R² | R³ | % Inhibition of Ear Edema | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 2c | H | Cl | H | 86.8 | >10 | 0.45 | >22.2 |
| 2d | Cl | H | H | 90.7 | >10 | 0.28 | >35.7 |
| 2g | H | OCH₃ | H | 82.9 | >10 | 0.54 | >18.5 |
| 3d | Cl | - | - | 75.2 | 8.2 | 0.61 | 13.4 |
| 3f | F | - | - | 78.6 | 9.5 | 0.77 | 12.3 |
| 3g | Br | - | - | 76.5 | 9.8 | 0.72 | 13.6 |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
From the data on benzo[d]thiazole analogs, the following preliminary SAR can be suggested for related benzothiazine structures:
-
Substitution on the benzothiazole ring: The presence of a chlorine atom at the R¹ or R² position (compounds 2c and 2d ) resulted in potent anti-inflammatory activity and high selectivity for COX-2 inhibition[2].
-
Nature of the side chain: The specific nature of the side chain attached to the benzothiazole nucleus significantly influences both the potency and selectivity of COX inhibition.
Signaling Pathways
The anti-inflammatory effects of benzothiazine derivatives may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including COX-2. Inhibition of the NF-κB pathway by some benzothiazole derivatives has been reported, suggesting a potential mechanism for their anti-inflammatory action[3][4].
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the synthesized compounds is determined using the broth microdilution method.
Experimental Workflow:
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is typically evaluated using an in vitro colorimetric or fluorometric assay.
Experimental Workflow:
Caption: Workflow for COX inhibition assay.
Detailed Steps:
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, the reaction buffer, heme cofactor, and the respective COX enzyme are combined.
-
Incubation with Inhibitor: The test compound (or vehicle control) is added to the wells and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: After a specific incubation time, the reaction is stopped, and the amount of prostaglandin produced is measured, often indirectly through the peroxidase activity of COX using a chromogenic substrate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of new antimicrobial and anti-inflammatory agents. SAR studies indicate that modifications to the periphery of this core structure, particularly at the acetic acid side chain and on the benzothiazine ring, can significantly modulate biological activity. Future research should focus on synthesizing a broader range of analogs and conducting comprehensive biological evaluations to establish a more detailed and quantitative understanding of the structure-activity relationships, which will be crucial for optimizing the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Experimental Findings for Benzothiazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzothiazine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of the performance of various benzothiazine derivatives against alternative compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate the cross-validation and replication of these findings.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data for benzothiazine derivatives across several key therapeutic areas, comparing their activity with established drugs.
Table 1: Anti-inflammatory and Analgesic Activity
| Compound | Assay | Dose / Concentration | Result (% Inhibition or Effect) | Comparator Drug | Comparator Result | Reference |
| Compound 17c (Benzothiazole derivative) | Carrageenan-induced rat paw edema (in vivo) | - | 72% inhibition @ 1h | Diclofenac | - | [1] |
| Compound 17i (Benzothiazole derivative) | Carrageenan-induced rat paw edema (in vivo) | - | 64% inhibition @ 1h | Diclofenac | - | [1] |
| Compound 3c (1,2-Benzothiazine derivative) | Randall-Selitto test (analgesic, in vivo) | 5 mg/kg | Significant pain threshold increase | Piroxicam | Significant pain threshold increase | [2] |
| Compounds 2h-2l (1,2-Benzothiazine derivatives) | Carrageenan test (anti-inflammatory, in vivo) | - | Strong activity | Piroxicam | - | [2] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Comparator Drug | Comparator IC50 | Reference |
| Compound 4d (Benzothiazole derivative) | C6 (Rat brain glioma) | MTT | 0.03 mM | Cisplatin | 0.03 mM | [3] |
| Compound 4h (Benzothiazole derivative) | C6 (Rat brain glioma) | MTT | 0.03 mM | Cisplatin | 0.03 mM | [3] |
| Compound B7 (Benzothiazole derivative) | A431 (Epidermoid carcinoma) | MTT | Significant inhibition | - | - | [4] |
| Compound B7 (Benzothiazole derivative) | A549 (Non-small cell lung cancer) | MTT | Significant inhibition | - | - | [4] |
| Compound 2c (1,5-Benzothiazepine derivative) | Hep G-2 (Liver cancer) | Cytotoxicity | 3.29 ± 0.15 µM | Standard Drug | 4.68 ± 0.17 µM | [5] |
| Compound 7 (Pyrido[2,1-b]benzo[d]thiazole) | Ehrlich Ascites Carcinoma | Cytotoxicity | 42.55 µg/ml | Doxorubicin | 52 µg/ml | [6] |
Table 3: Neuroprotective Activity
| Compound | Cell/Tissue Model | Assay | Concentration | Result | Comparator Drug | Reference |
| Compound 5b | SH-SY5Y cells | Glutamate-induced cytotoxicity | 0.1-10 µM | 65-70% cell recovery | Riluzole | [7] |
| Compound 5c | SH-SY5Y cells | Glutamate-induced cytotoxicity | 0.1-10 µM | 65-70% cell recovery | Riluzole | [7] |
| Compound 5d | SH-SY5Y cells | Glutamate-induced cytotoxicity | 0.1-10 µM | 65-70% cell recovery | Riluzole | [7] |
| Compound 5c | SH-SY5Y cells | 6-OHDA-induced ROS formation | 10 µM | ~20-40% reduction | Riluzole | [7] |
| Compound 5d | SH-SY5Y cells | 6-OHDA-induced ROS formation | 10 µM | ~20-40% reduction | Riluzole | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[8]
-
Animals : Wistar rats or Balb/c mice are typically used. Animals are fasted overnight before the experiment.
-
Compound Administration : Test compounds (e.g., benzothiazine derivatives) and a standard drug (e.g., Indomethacin, 5 mg/kg) are administered intraperitoneally or orally 30-60 minutes before carrageenan injection.[9][10] A vehicle control group receives only the solvent.
-
Induction of Edema : A 1% suspension of lambda-carrageenan in saline (typically 100 µL) is injected into the sub-plantar region of the right hind paw of each animal.[9][10]
-
Measurement : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis : The degree of edema is calculated as the difference between the paw volume at the time of measurement and the basal volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][11]
-
Cell Seeding : Cells (e.g., A549, C6, MCF-7) are seeded into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubated overnight to allow for attachment.[12]
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (and a vehicle control). The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., to a final concentration of 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading : The plate is shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader, typically at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.[11]
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]
-
Cell Culture and Treatment : Cells are seeded in a 96-well plate and treated with test compounds as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium-only (background).
-
Supernatant Collection : After the incubation period, the plate is centrifuged (e.g., at 400 x g for 5 minutes) to pellet the cells.[15] A portion of the supernatant from each well is carefully transferred to a new 96-well plate.
-
Enzymatic Reaction : An LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt (INT), is added to each well containing the supernatant.[14]
-
Incubation : The plate is incubated at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a red formazan product.[14]
-
Measurement : A stop solution is added, and the absorbance is measured at 490 nm. A background reading at 680 nm is subtracted to correct for instrument noise.[14]
-
Calculation : The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and workflows relevant to the action of benzothiazine derivatives.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Benchmarking the neuroprotective effects of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid against reference compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the novel compound (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid against established reference compounds: Edaravone, Riluzole, and N-acetylcysteine. This document synthesizes available preclinical data to offer an objective overview for research and development purposes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Neuroprotective Agents
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The development of effective neuroprotective agents that can slow or halt this process is a critical area of research. This guide focuses on this compound, a compound belonging to the benzothiazine class, which has shown promise in various biological activities.[1] Its neuroprotective potential is benchmarked against three well-characterized agents with distinct mechanisms of action:
-
Edaravone: A potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3]
-
Riluzole: A glutamate modulator also approved for ALS, which primarily acts by inhibiting glutamatergic neurotransmission.[2][3]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, with a long history of use in various clinical settings for its cytoprotective properties.
Mechanisms of Neuroprotection
The neuroprotective strategies of these compounds encompass a range of cellular and molecular targets.
This compound and its derivatives are hypothesized to exert their neuroprotective effects through a combination of antioxidant and anti-inflammatory activities. The benzothiazine nucleus is known to be associated with significant antioxidant properties, likely through the scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.[4] Additionally, related benzoxazine and benzothiazine derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory pathways.[5][6]
Edaravone primarily functions as a potent antioxidant, directly scavenging free radicals such as hydroxyl radicals and peroxynitrite. This action inhibits lipid peroxidation and reduces oxidative damage to cellular components, which are key pathological features in neurodegenerative conditions.
Riluzole offers neuroprotection by modulating glutamate excitotoxicity. It inhibits the presynaptic release of glutamate and blocks postsynaptic glutamate receptors, thereby reducing excessive neuronal stimulation and subsequent cell death.
N-acetylcysteine acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By replenishing GSH levels, NAC enhances the cellular defense against oxidative stress.
Comparative Efficacy: In Vitro Models
Direct comparative studies of this compound against the reference compounds are not yet available in published literature. The following tables summarize representative data from studies on closely related 2H-1,4-benzothiazine derivatives and the reference compounds in key in vitro models of neurodegeneration.
Note: The data for "2H-1,4-Benzothiazine Derivative" is used as a proxy for this compound based on the neuroprotective activity of structurally similar compounds reported in the literature.[7]
Table 1: Protection Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Assay | Endpoint Measured | Observed Effect |
| 2H-1,4-Benzothiazine Derivative (Proxy) | SH-SY5Y | MTT Assay | Cell Viability | Significant protection against glutamate-induced cell death at 10 µM.[7] |
| Riluzole | Primary Neurons | LDH Release | Neuronal Death | Attenuation of glutamate-induced neuronal death. |
| N-acetylcysteine | SH-SY5Y | MTT Assay | Cell Viability | Increased cell viability in the presence of glutamate. |
Table 2: Protection Against Oxidative Stress (H₂O₂-induced)
| Compound | Cell Line | Assay | Endpoint Measured | Observed Effect |
| 2H-1,4-Benzothiazine Derivative (Proxy) | SH-SY5Y | DCFH-DA Assay | ROS Levels | Reduction in intracellular ROS levels at 10 µM.[7] |
| Edaravone | SH-SY5Y | MTT Assay | Cell Viability | Significant protection against H₂O₂-induced cell death.[8] |
| N-acetylcysteine | SH-SY5Y | MTT Assay | Cell Viability | Dose-dependent increase in cell viability following H₂O₂ exposure.[9] |
Table 3: Anti-Neuroinflammatory Effects (LPS-induced in Microglia)
| Compound | Cell Line | Assay | Endpoint Measured | Observed Effect |
| 2H-1,4-Benzothiazine Derivative (Proxy) | BV-2 Microglia | Griess Assay | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production. |
| Edaravone | Microglia | ELISA | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppression of cytokine release. |
| N-acetylcysteine | Microglia | Western Blot | iNOS Expression | Downregulation of inducible nitric oxide synthase. |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or reference agents for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5-10 mM.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Endpoint: Cell viability, expressed as a percentage of the untreated control.
Oxidative Stress Protection Assay
-
Cell Culture: SH-SY5Y cells are maintained as described above.
-
Assay Procedure:
-
Seed cells in a 96-well plate as per the excitotoxicity assay.
-
Pre-treat cells with test compounds for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.
-
Incubate for 24 hours.
-
Measure cell viability using the MTT assay.
-
To measure intracellular ROS, pre-treat cells in a black 96-well plate, add H₂O₂, and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes. Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Endpoints: Cell viability and intracellular ROS levels.
Anti-Neuroinflammation Assay
-
Cell Culture: BV-2 murine microglial cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat cells with test compounds for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
Measure nitric oxide (NO) production in the culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Endpoints: Nitric oxide and pro-inflammatory cytokine levels.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways involved in neuroprotection and a generalized workflow for in vitro screening.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 4. Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the efficacy of different benzothiazine isomers
A Comparative Analysis of the Efficacy of Different Benzothiazine Isomers
This guide provides a comparative analysis of the efficacy of various benzothiazine isomers, focusing on their anti-inflammatory, neuroprotective, antimicrobial, and cardiovascular activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.
Introduction to Benzothiazines
Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring.[1] Depending on the arrangement of the nitrogen and sulfur atoms in the thiazine ring, several isomers exist, including 1,2-benzothiazine, 1,3-benzothiazine, 1,4-benzothiazine, and 3,1-benzothiazine.[2] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[3] The biological activity of benzothiazine derivatives is influenced by the isomeric form of the core structure and the nature of the substituents.[3][4]
Anti-inflammatory Activity
Derivatives of 1,2-benzothiazine, particularly the 1,1-dioxide derivatives, are well-documented for their anti-inflammatory effects.[5][6] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5] Some derivatives exhibit inhibitory effects on other inflammatory mediators as well.[6]
Comparative Efficacy Data: COX Inhibition
| Isomer/Derivative | Target | IC50 (µM) | Selectivity (COX-2/COX-1) | Reference Compound | Reference IC50 (µM) |
| 1,2-Benzothiazine Derivatives | |||||
| BS23 | COX-1 | 145.21 ± 11.5 | 0.33 | Meloxicam | - |
| COX-2 | 48.34 ± 2.9 | ||||
| BS26 | COX-1 | 131.50 ± 6.9 | 0.39 | Meloxicam | - |
| COX-2 | 51.78 ± 4.1 | ||||
| BS28 | COX-1 | 128.41 ± 5.8 | 0.43 | Meloxicam | - |
| COX-2 | 55.32 ± 2.7 | ||||
| BS29 | COX-1 | 115.31 ± 4.2 | 0.45 | Meloxicam | - |
| COX-2 | 51.92 ± 3.1 | ||||
| BS30 | COX-1 | 121.51 ± 3.4 | 0.49 | Meloxicam | - |
| COX-2 | 59.22 ± 3.7 |
Signaling Pathway in Inflammation
Benzothiazole derivatives have been shown to exert their anti-inflammatory effects by suppressing the NF-κB and MAPKs signaling pathways.[7]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The ability of benzothiazine derivatives to inhibit COX-1 and COX-2 can be evaluated using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate to produce a colored product. The absorbance of this product is measured spectrophotometrically.
-
Preparation of Reagents : Prepare assay buffer, heme, and arachidonic acid solutions. Dilute COX-1 and COX-2 enzymes to the desired concentration. Prepare various concentrations of the test compounds.
-
Reaction Setup : Add the assay buffer, heme, and the enzyme to a 96-well plate. Add the test compound or vehicle control.
-
Initiation of Reaction : Add arachidonic acid to initiate the reaction.
-
Measurement : Incubate the plate at room temperature and measure the absorbance at the appropriate wavelength.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Neuroprotective Activity
Certain benzothiazine isomers, specifically 4H-3,1-benzothiazine and 2H-1,4-benzothiazine derivatives, have demonstrated neuroprotective properties.[8] These compounds have been shown to reduce glutamate and lactate dehydrogenase (LDH) release in oxygen/glucose deprivation and reperfusion models, suggesting their potential in mitigating neuronal damage.[8]
Comparative Efficacy Data: Neuroprotection
While specific IC50 or EC50 values for neuroprotection are not consistently reported across studies, the qualitative effects of certain isomers have been noted. For instance, amidine 4H-3,1-benzothiazine derivatives have been shown to be more potent than the reference drug Riluzole in reducing glutamate and LDH release.[8]
Experimental Protocol: Glutamate Release Assay in Brain Slices
This protocol assesses the ability of a compound to inhibit glutamate release from brain slices subjected to oxygen-glucose deprivation (OGD), a model for ischemic conditions.
-
Slice Preparation : Prepare acute brain slices (e.g., from the hippocampus) from rodents.
-
OGD Induction : Incubate the slices in an artificial cerebrospinal fluid (aCSF) solution lacking glucose and saturated with 95% N2 / 5% CO2 to induce OGD.
-
Treatment : During the OGD period, treat the slices with various concentrations of the benzothiazine derivatives or a vehicle control.
-
Sample Collection : Collect the superfusate at different time points.
-
Glutamate Measurement : Measure the concentration of glutamate in the collected samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis : Compare the glutamate levels in the treated groups to the control group to determine the inhibitory effect of the compounds.
Antimicrobial Activity
Benzothiazine derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9][10][11] Both 1,2-benzothiazine and 1,4-benzothiazine derivatives have been investigated for their antimicrobial potential.[9][11]
Comparative Efficacy Data: Minimum Inhibitory Concentration (MIC)
| Isomer/Derivative | Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 1,2-Benzothiazine Derivatives | ||||
| Compound 33 | Bacillus subtilis | 25 | Streptomycin | 12.5 |
| Compound 38 | Bacillus subtilis | 50 | Streptomycin | 12.5 |
| Compound 43 | Bacillus subtilis | 25 | Streptomycin | 12.5 |
| Compound 58 | Bacillus subtilis | 50 | Streptomycin | 12.5 |
| 1,4-Benzothiazine Derivatives | ||||
| Compound 4a | Bacillus subtilis | 41-124 | - | - |
| Escherichia coli | 58-158 | - | - | |
| Aspergillus niger | 59-78 | - | - | |
| Compound 4j | Gram-positive strains | 2-8 | - | - |
| Fungi panel | 2-8 | - | - |
Experimental Workflow for Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of benzothiazine derivatives against various microorganisms can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum : Prepare a standardized bacterial or fungal inoculum suspension.
-
Serial Dilutions : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation : Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.
-
Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cardiovascular Activity
Benzothiazine derivatives, particularly those related to diltiazem, are known for their cardiovascular effects, primarily as calcium channel blockers.[2][12] Pyrrolo[1][5]benzothiazine derivatives have been identified as potent calcium channel antagonists.[12]
Comparative Efficacy Data: Calcium Channel Blockade
| Isomer/Derivative | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrrolo[1][5]benzothiazine Derivatives | ||||
| Compound 8b | [3H]nitrendipine binding (rat heart) | 0.13 | Verapamil | 0.15 |
| diltiazem | 0.22 | |||
| Compound 28a | [3H]nitrendipine binding (rat heart) | 0.10 | Verapamil | 0.15 |
| diltiazem | 0.22 | |||
| Diltiazem (a benzothiazepine) | ||||
| α1C Ca2+ channel | 60 | |||
| α1E Ca2+ channel | 220 | |||
| α1A Ca2+ channel | 270 |
Experimental Protocol: In Vitro Calcium Channel Blocking Activity
The calcium channel blocking activity can be assessed by measuring the inhibition of high potassium-induced contractions in isolated smooth muscle preparations, such as guinea pig ileum or porcine coronary artery.
-
Tissue Preparation : Isolate a segment of the smooth muscle (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Induction : Induce sustained contraction of the muscle by adding a high concentration of potassium chloride (e.g., 80 mM) to the bath.
-
Compound Addition : Once a stable contraction is achieved, add cumulative concentrations of the benzothiazine derivative to the bath.
-
Measurement of Relaxation : Record the relaxation of the muscle strip in response to the compound.
-
Data Analysis : Express the relaxation as a percentage of the maximum contraction induced by high potassium. Calculate the IC50 value, which is the concentration of the compound that causes 50% relaxation.
Conclusion
This comparative guide highlights the diverse pharmacological potential of different benzothiazine isomers. The 1,2-benzothiazine scaffold is a promising starting point for the development of anti-inflammatory agents, while 4H-3,1- and 2H-1,4-benzothiazines show potential as neuroprotective agents. Both 1,2- and 1,4-benzothiazine derivatives exhibit significant antimicrobial activity. Furthermore, the 1,4-benzothiazine core is a key feature in compounds with cardiovascular effects, particularly as calcium channel blockers.
It is important to note that the data presented here is compiled from various studies, and direct comparisons should be made with caution due to differences in the specific derivatives tested and the experimental conditions employed. Further research involving head-to-head comparisons of different isomers under standardized conditions is necessary to fully elucidate their relative efficacies and to guide the rational design of new therapeutic agents based on the benzothiazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,1-c][1,4]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological testing of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct and extensive experimental data for this specific molecule in publicly accessible literature, this document leverages data from closely related 1,4-benzothiazine analogues to provide a representative and comparative overview. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents based on the 1,4-benzothiazine scaffold.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be achieved through various synthetic routes. The most direct and commonly cited method involves the condensation of 2-aminothiophenol with maleic anhydride.[1] Alternative approaches, adapted from general syntheses of 1,4-benzothiazine derivatives, can also be envisioned. This section compares the primary synthetic method with a plausible alternative, highlighting key reaction parameters.
Table 1: Comparison of Synthetic Methodologies
| Parameter | Method 1: Condensation with Maleic Anhydride | Method 2 (Alternative): Reaction with 3-halosuccinic acid |
| Starting Materials | 2-Aminothiophenol, Maleic Anhydride | 2-Aminothiophenol, 3-Bromosuccinic acid |
| Solvent | Diethyl ether | Ethanol |
| Catalyst/Reagent | None (spontaneous reaction) | Base (e.g., Triethylamine) |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 6-8 hours |
| Reported Yield | Moderate to Good (qualitative) | Not specifically reported |
| Purification | Recrystallization | Column chromatography, Recrystallization |
| Reproducibility Notes | The reaction is generally considered reproducible under consistent conditions. However, the purity of 2-aminothiophenol, which is prone to oxidation, can affect the yield and purity of the product. The reaction of thiols with maleic anhydride is a well-established and generally reproducible chemical transformation.[2][3] | The reproducibility would depend on the careful control of reaction conditions, particularly temperature and the stoichiometry of the base. Side reactions, such as the formation of dimers or other byproducts, could potentially affect reproducibility. |
Biological Activity: A Comparative Analysis
Antimicrobial Activity
The 1,4-benzothiazine nucleus is a scaffold found in various compounds with demonstrated antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (Representative MIC Values in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| This compound (Predicted) | 16 - 64 | 8 - 32 | >128 | 32 - 128 | - |
| Representative Benzothiazine Derivative 1 | 8 | 4 | 64 | 16 | [4] |
| Representative Benzothiazine Derivative 2 | 31.25 | 15.62 | >250 | 62.5 | [5] |
| Ampicillin (Control) | 0.25 - 2 | 0.125 - 1 | 2 - 8 | N/A | Standard Data |
| Fluconazole (Control) | N/A | N/A | N/A | 0.25 - 8 | Standard Data |
Note: The MIC values for the target compound are predicted based on the general activity of the 1,4-benzothiazine class and should be experimentally verified.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,4-benzothiazine derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an anti-inflammatory compound. For comparison, the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Meloxicam are included.[6][7][8]
Table 3: Comparative Anti-inflammatory Activity (Representative IC50 Values in µM)
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound (Predicted) | 10 - 50 | 1 - 10 | 1 - 10 | - |
| Representative Benzothiazine Derivative 3 | 15.2 | 0.8 | 19 | [9] |
| Piroxicam | 2.5 | 5.0 | 0.5 | [7][10] |
| Meloxicam | 2.0 | 0.8 | 2.5 | [11][12] |
Note: The IC50 values for the target compound are predicted based on the general activity of related structures and require experimental confirmation.
Experimental Protocols
To ensure the reproducibility of the synthesis and biological testing, detailed and standardized experimental protocols are essential.
Synthesis of this compound (Method 1)
-
Materials : 2-Aminothiophenol, Maleic anhydride, Diethyl ether, Ethanol.
-
Procedure :
-
In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in 30 mL of diethyl ether.
-
To this solution, add a solution of maleic anhydride (0.98 g, 10 mmol) in 20 mL of diethyl ether dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][14][15]
-
Materials : Test compound, Bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, Spectrophotometer.
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials : Test compound, Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid (substrate), Assay buffer, 96-well plates, Plate reader.
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and various concentrations of the test compound or a known inhibitor (e.g., Piroxicam) as a positive control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
-
Visualizations
Synthesis Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization [mdpi.com]
- 4. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piroxicam - Wikipedia [en.wikipedia.org]
- 7. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid and Other Heterocyclic Compounds in Key Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a member of the 1,4-benzothiazine class of heterocyclic compounds, has garnered significant interest within the scientific community due to its potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of this compound with other notable heterocyclic agents in the fields of aldose reductase inhibition, antimicrobial activity, and anti-inflammatory effects. The information presented herein is intended to support researchers and drug development professionals in their evaluation of this promising molecule.
Aldose Reductase Inhibition: A Potential Therapeutic Avenue for Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular damage implicated in diabetic complications such as neuropathy, nephropathy, and retinopathy. The inhibitory activity of this compound derivatives against aldose reductase has been evaluated and compared with several established aldose reductase inhibitors (ARIs).
Quantitative Comparison of Aldose Reductase Inhibitors
| Compound | Heterocyclic Class | Target Enzyme | IC50 (µM) |
| This compound derivative (2q) | 1,4-Benzothiazine | Aldose Reductase | 0.0095[1] |
| Epalrestat | Rhodanine | Aldose Reductase | 0.012 - 0.021[2] |
| Zopolrestat | Phthalazinone | Aldose Reductase | 0.0031[3] |
| Ponalrestat | Phthalazinone | Aldose Reductase | Not specified in provided results |
| Fidarestat | Hydantoin | Aldose Reductase | 0.018[2] |
| Ranirestat | Hydantoin | Aldose Reductase | 0.011 - 0.015[4] |
Note: The IC50 value for the this compound derivative is for a specific analog (2q) from a research study, as data for the parent compound was not available in the searched literature.
The data indicates that derivatives of this compound exhibit potent aldose reductase inhibitory activity, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of some established ARIs like Epalrestat and Fidarestat.
Mechanism of Action: Inhibition of the Polyol Pathway
The primary mechanism by which these compounds are thought to mitigate diabetic complications is through the inhibition of aldose reductase, thereby preventing the conversion of glucose to sorbitol.
Caption: Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.
Antimicrobial Activity: A Potential Role in Combating Infections
Derivatives of 1,4-benzothiazine have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) values for the parent compound this compound were not identified in the reviewed literature, studies on related 1,4-benzothiazine derivatives provide insights into their potential efficacy.
Antimicrobial Spectrum of 1,4-Benzothiazine Derivatives
| Compound Class | Organism | MIC Range (µg/mL) | Reference Comparator |
| 1,4-Benzothiazine derivatives | Staphylococcus aureus | 8 - 16[5] | Not specified |
| 1,4-Benzothiazine derivatives | Bacillus subtilis | 41 - 124[6] | Not specified |
| 1,4-Benzothiazine derivatives | Escherichia coli | 58 - 158[6] | Not specified |
| 1,4-Benzothiazine derivatives | Aspergillus niger | 59 - 78[6] | Not specified |
| 1,4-Benzothiazine derivatives | Candida albicans | Not specified | Not specified |
The available data suggests that 1,4-benzothiazine derivatives possess a broad spectrum of antimicrobial activity. Further investigation is warranted to determine the specific MIC values of this compound against a comprehensive panel of clinically relevant microorganisms.
Proposed Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for 1,4-benzothiazines is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. One proposed target is peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis.
Caption: Proposed inhibition of bacterial Peptide Deformylase (PDF).
Anti-inflammatory Effects: Targeting the Inflammatory Cascade
Benzothiazole and its derivatives have been investigated for their anti-inflammatory properties. These compounds are believed to exert their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. While specific IC50 values for this compound in anti-inflammatory assays were not available, related benzothiazole derivatives have shown significant activity. For instance, certain benzothiazole derivatives have been shown to inhibit inflammatory cytokines like TNF-α and IL-1β with IC50 values in the micromolar range.[7]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzothiazole derivatives are likely multifactorial, involving the inhibition of pro-inflammatory enzymes and transcription factors.
Caption: Modulation of NF-κB and COX-2 pathways by benzothiazole derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with maleic anhydride.[8] The reaction typically proceeds via the formation of an intermediate, o-mercaptomaleanilic acid, which then undergoes cyclization.[8]
A detailed experimental procedure involves reacting ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate with potassium hydroxide in a mixture of ethanol and water at room temperature.[9] The completion of the reaction is monitored by thin-layer chromatography. The product is then precipitated by acidifying the reaction mixture with hydrochloric acid.[9]
Aldose Reductase Inhibition Assay
The inhibitory activity against aldose reductase is typically determined by monitoring the decrease in NADPH absorbance at 340 nm. The assay mixture contains phosphate buffer, NADPH, the test compound, and partially purified aldose reductase from a source such as rat lens. The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The rate of NADPH consumption is measured spectrophotometrically, and the percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the rate in its absence.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under suitable conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory effect on COX-1 and COX-2 can be assessed using commercially available screening kits. These assays typically measure the peroxidase component of COX enzymes by monitoring the appearance of an oxidized chromogen at a specific wavelength. The assay is performed in the presence and absence of the test compound to determine the percentage of inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with potent aldose reductase inhibitory activity, suggesting their potential in the management of diabetic complications. Furthermore, the broader class of 1,4-benzothiazines demonstrates significant antimicrobial and anti-inflammatory properties. While more specific quantitative data for the parent compound in antimicrobial and anti-inflammatory assays are needed for a complete head-to-head comparison, the existing evidence strongly supports further investigation of this scaffold for the development of novel therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further evaluations and structure-activity relationship studies to optimize the therapeutic potential of this versatile heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. cbijournal.com [cbijournal.com]
- 9. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of the Anti-inflammatory Activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid: A Comparative Guide
This guide provides a comparative analysis of the putative anti-inflammatory activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a member of the 1,4-benzothiazine class of compounds known for their diverse pharmacological properties.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide presents a hypothetical, yet scientifically grounded, correlation between its predicted in vitro and in vivo anti-inflammatory effects. The comparisons are made against standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
The proposed anti-inflammatory action of this compound is predicated on the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[2][3][4][5] This dual inhibition is a characteristic of several anti-inflammatory agents and offers a potential advantage in mitigating inflammatory responses.
Data Presentation: Comparative In Vitro and In Vivo Activity
The following tables summarize the hypothetical quantitative data for the in vitro enzyme inhibition and in vivo anti-inflammatory effects of this compound compared to reference compounds.
Table 1: In Vitro Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 1.8 | 8.5 | 8.4 |
| Indomethacin | 0.1 | 1.5 | >100 | 0.07 |
| Celecoxib | 15 | 0.05 | >100 | 300 |
Data for this compound is hypothetical and for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | 10 | 45 |
| 30 | 68 | |
| Indomethacin | 10 | 55 |
| Celecoxib | 10 | 52 |
Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
The inhibitory activity of the test compounds on COX-1 and COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay kit. The principle of the assay involves monitoring the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Procedure: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the respective enzyme (COX-1 or COX-2) in a reaction buffer for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Detection: The peroxidase activity is measured by monitoring the absorbance of the chromogenic substrate.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
5-Lipoxygenase (5-LOX) Inhibition Assay:
The 5-LOX inhibitory activity is assessed by measuring the formation of leukotrienes from arachidonic acid.
-
Enzyme Source: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human) is used.
-
Assay Procedure: The test compound is pre-incubated with the 5-LOX enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is started by the addition of arachidonic acid and linoleic acid.
-
Detection: The formation of the hydroperoxy derivatives is monitored spectrophotometrically at 234 nm.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats:
This is a widely used and reproducible model for acute inflammation.[6][7]
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Grouping: The animals are divided into different groups: a control group, a standard drug group (e.g., Indomethacin), and test compound groups at various doses.
-
Drug Administration: The test compound and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline into the right hind paw of each rat.[8]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Mandatory Visualizations
Signaling Pathway
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. poliklinika-harni.hr [poliklinika-harni.hr]
- 4. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1,4-Benzothiazine Derivatives: A Comparative Meta-Analysis
For Immediate Release
A comprehensive meta-analysis of 1,4-benzothiazine derivatives highlights their significant therapeutic potential across a spectrum of diseases, including cancer, microbial infections, inflammation, and hypertension. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
The unique structural scaffold of 1,4-benzothiazine has positioned its derivatives as a versatile class of compounds in medicinal chemistry.[1] Extensive research has demonstrated their efficacy in various therapeutic areas, attributable to a range of biological activities. This guide synthesizes findings from numerous studies to offer a clear comparison of their potential, aimed at researchers, scientists, and drug development professionals.
Comparative Efficacy of 1,4-Benzothiazine Derivatives
The therapeutic utility of 1,4-benzothiazine derivatives is underscored by their potent activity in several key areas of drug development. This section summarizes the quantitative data from various studies, offering a comparative look at their anticancer, antimicrobial, anti-inflammatory, and calcium channel blocking activities.
Anticancer Activity
1,4-Benzothiazine derivatives have emerged as promising candidates for anticancer therapies, demonstrating significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values from representative studies are presented below, showcasing their potency.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzothiazole Derivative A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | - | - |
| Benzothiazole Derivative B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | - | - |
| 1,2-Benzothiazine BS26 | - | - | Meloxicam | - |
| COX-1 Inhibition | 128.73 | |||
| COX-2 Inhibition | 18.20 | |||
| 1,2-Benzothiazine BS27 | - | - | Meloxicam | - |
| COX-1 Inhibition | 116.89 | |||
| COX-2 Inhibition | 25.55 | |||
| 1,2-Benzothiazine BS30 | - | - | Meloxicam | - |
| COX-1 Inhibition | 121.51 | |||
| COX-2 Inhibition | 59.22 |
Table 1: Comparative anticancer and COX inhibition activities of selected 1,4-benzothiazine and related derivatives.[2][3]
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. 1,4-Benzothiazine derivatives have shown considerable promise in this area, with several compounds exhibiting potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this efficacy.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrazolo-1,2-benzothiazine 7b | S. aureus (ATCC 25923, BAA-41, BAA-44) | 16 | - | - |
| Pyrazolo-1,2-benzothiazine 7h | S. aureus (ATCC 25923, BAA-41, BAA-44) | 8 | - | - |
| Various 1,2-Benzothiazines | B. subtilis | 25-600 | Streptomycin | 12.5 |
| S. aureus | 100-500 | Streptomycin | 12.5 |
Table 2: Comparative antimicrobial activity of selected 1,4-benzothiazine and related derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a critical area of research. Derivatives of 1,4-benzothiazine have been shown to possess significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).
| Compound/Derivative | Assay | Result | Reference Compound | Reference Result |
| 1,3-Benzothiazinone 25 | Carrageenan-induced paw edema | Significant reduction in swelling and PGE2 levels | Meloxicam | - |
| 1,2-Benzothiazine BS26 | COX-2 Inhibition IC50 | 18.20 µM | Meloxicam | - |
| 1,2-Benzothiazine BS27 | COX-2 Inhibition IC50 | 25.55 µM | Meloxicam | - |
Table 3: Comparative anti-inflammatory activity of selected 1,4-benzothiazine and related derivatives.[3][4]
Calcium Channel Blocking Activity
Calcium channel blockers are crucial for the management of cardiovascular diseases, particularly hypertension.[5] Certain 1,4-benzothiazine derivatives, structurally related to the well-known calcium channel blocker diltiazem, have demonstrated potent calcium antagonistic effects.[5]
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Diltiazem Metabolite 17 | KCI-depolarized hamster aorta | 2.46 | Diltiazem | 0.98 |
| Diltiazem Metabolite 23 | KCI-depolarized hamster aorta | 3.27 | Diltiazem | 0.98 |
| Pyrrolo[6][7]benzothiazine 8b | [3H]nitrendipine binding (rat cortex) | - | Verapamil, Diltiazem | - |
| Pyrrolo[6][7]benzothiazine 28a | [3H]nitrendipine binding (rat cortex) | - | Verapamil, Diltiazem | - |
Table 4: Comparative calcium channel blocking activity of selected 1,4-benzothiazine and related derivatives.[6][7]
Key Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate until they adhere and are in a logarithmic growth phase.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the amount of cellular protein and thus, the cell number.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, usually via oral or intraperitoneal injection.
-
Induction of Edema: After a set period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4]
In Vitro Calcium Channel Blocking Activity Assay
This assay measures the ability of a compound to inhibit the influx of calcium through voltage-gated calcium channels.
-
Tissue Preparation: Isolate a suitable tissue, such as hamster aorta, and cut it into rings.[6]
-
Tissue Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2 and 5% CO2) and maintained at 37°C.
-
Depolarization: Depolarize the tissue with a high concentration of potassium chloride (KCl) to induce contraction by opening voltage-gated calcium channels.
-
Compound Addition: Add cumulative concentrations of the test compound or a reference calcium channel blocker (e.g., diltiazem) to the organ bath.
-
Measurement of Relaxation: Measure the relaxation of the pre-contracted aortic rings.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that causes a 50% relaxation of the KCl-induced contraction.[6]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,4-benzothiazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
Anticancer Mechanisms
The anticancer activity of 1,4-benzothiazine derivatives often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation, such as NF-κB and STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1-c][1,4]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a compound utilized in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling during disposal.[1][2] Personnel must be equipped with appropriate personal protective equipment (PPE) at all times.
Summary of Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| May cause an allergic skin reaction.[1] | Skin Sensitizer | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves, protective clothing, eye protection, and face protection. If on skin, wash with plenty of water. If skin irritation or rash occurs, seek medical help.[1] |
| Causes skin irritation.[2] | Skin Irritant | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Causes serious eye irritation.[2] | Eye Irritant | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and dispose of it through an appropriate treatment and disposal facility, in accordance with all applicable local, state, and federal laws and regulations.[1]
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat or other protective clothing.
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid (powder) form of the chemical, minimizing dust generation.
-
Place the collected solid into a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, must also be considered contaminated.
-
Place all contaminated materials into the same designated hazardous waste container.
-
-
Empty Containers:
-
"Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Ensure the container is properly labeled with the chemical name and associated hazards.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. The following information is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[2]
-
Causes serious eye irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Wear eye protection/face protection.[1] |
| Skin and Body Protection | Laboratory coat or protective clothing | Wear protective clothing to prevent skin contact.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts or aerosols are generated.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes.[4]
-
Prevent the generation of dust.[4] Use techniques such as gentle scooping or weighing on a tared container within a fume hood.
-
Do not eat, drink, or smoke in the area where the chemical is handled, stored, and processed.[3][5]
3. Post-Handling and Decontamination:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Carefully remove and dispose of contaminated gloves and other disposable PPE.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
4. In Case of Exposure:
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
Chemical Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Categorization:
-
Unused or waste this compound should be considered chemical waste.
-
Contaminated materials, such as gloves, weighing paper, and pipette tips, must also be disposed of as chemical waste.
2. Storage of Waste:
-
Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
